1,3-Dimethyl-2,6-diphenylpiperidin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQBSKDIIAQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300876, DTXSID101283000 | |
| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-58-5, 5315-29-7 | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC139645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. This molecule is a derivative of piperidin-4-one, a core scaffold found in numerous pharmacologically active compounds. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Synthesis
The synthesis of this compound is achieved through a well-established two-step process. The initial step involves a Mannich condensation to form the piperidin-4-one ring system, followed by N-alkylation to introduce the methyl group on the nitrogen atom.[1]
Experimental Protocol
The following protocol is adapted from the method reported by Noller & Baliah (1948) and utilized in the synthesis for the structural characterization by Nithya et al. (2009).[1]
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Intermediate)
-
Reactants:
-
Benzaldehyde (0.20 mol)
-
3-Methyl-2-butanone (0.10 mol)
-
Ammonium acetate (0.10 mol)
-
Distilled ethanol (80 ml)
-
-
Procedure:
-
The reactants are dissolved in distilled ethanol in a suitable reaction vessel.
-
The solution is heated over a boiling water bath with agitation until a yellow color develops, which then transitions to orange.[1]
-
The reaction mixture is then left undisturbed for 14 hours.[1]
-
The resulting precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
-
Step 2: Synthesis of this compound
-
Reactants:
-
3-Methyl-2,6-diphenylpiperidin-4-one (from Step 1)
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
-
Procedure:
-
The purified piperidone intermediate from Step 1 is dissolved in acetone.
-
Methyl iodide and potassium carbonate are added to the solution.
-
The reaction mixture is stirred, allowing for the N-alkylation of the piperidine nitrogen.
-
The final product, this compound, is isolated and purified.
-
Synthesis Pathway
Characterization
The structural and physicochemical properties of this compound have been determined using various analytical techniques, including single-crystal X-ray diffraction and vibrational spectroscopy.
Crystallographic Data
The crystal structure of this compound has been elucidated, revealing a chair conformation for the 4-piperidone ring. In this conformation, the two phenyl groups and the methyl group attached to the carbon atoms all adopt equatorial orientations.[1] The crystal structure forms centrosymmetric dimers through weak intermolecular C-H···O hydrogen bonds.[1]
| Parameter | Value [1] |
| Chemical Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.37 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9201 (2) |
| b (Å) | 10.9749 (3) |
| c (Å) | 12.8247 (3) |
| α (°) | 80.2961 (12) |
| β (°) | 86.673 (2) |
| γ (°) | 76.4499 (11) |
| Volume (ų) | 798.30 (4) |
| Z | 2 |
Spectroscopic Data
The vibrational properties of a closely related compound, identified as 1-Methyl 2,6-diphenyl piperidin-4-one, have been investigated using FT-IR and FT-Raman spectroscopy.
| Technique | Wavenumber (cm⁻¹) | Assignment [2] |
| FT-IR | 1720 | C=O stretching |
| FT-Raman | 1716 | C=O stretching |
| FT-IR | 1600 | C-C stretching (ring) |
| FT-Raman | 1600 | C=C stretching (ring) |
| FT-Raman | 1495 | C-C stretching (ring) |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is outlined below.
References
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one (C₁₉H₂₁NO). The information presented herein is crucial for understanding the molecule's stereochemistry, intermolecular interactions, and potential applications in medicinal chemistry and drug design. The piperidine scaffold is a prevalent motif in numerous pharmacologically active compounds, and a detailed understanding of its structural characteristics is fundamental for the rational design of novel therapeutics.
Molecular Conformation and Packing
The crystal structure of this compound reveals that the central 4-piperidone ring adopts a stable chair conformation.[1][2] In this arrangement, the two bulky phenyl substituents at positions 2 and 6, as well as the methyl group at position 3, all occupy equatorial orientations.[1][2] This conformation minimizes steric hindrance and contributes to the overall stability of the molecule.
A noteworthy feature of the crystal packing is the formation of centrosymmetric dimers.[1][2] These dimers are stabilized by weak intermolecular C—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is 58.51 (5)°.[2]
Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₉H₂₁NO |
| Formula Weight | 279.37 |
| Temperature | 290 (2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.9201 (2) Å |
| b | 10.9749 (3) Å |
| c | 12.8247 (3) Å |
| α | 80.2961 (12)° |
| β | 86.673 (2)° |
| γ | 76.4499 (11)° |
| Volume | 798.30 (4) ų |
| Z | 2 |
| Calculated Density | 1.162 Mg/m³ |
| Absorption Coefficient | 0.07 mm⁻¹ |
| Crystal Size | 0.28 × 0.21 × 0.18 mm |
Table 1: Crystal data and structure refinement details for this compound.[1]
Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Bruker SMART CCD area-detector |
| Absorption Correction | Multi-scan (SADABS) |
| Tmin, Tmax | 0.943, 0.987 |
| Reflections Collected | 12316 |
| Independent Reflections | 3143 |
| Reflections with I > 2σ(I) | 2446 |
| Rint | 0.019 |
Table 2: Data collection and refinement statistics.[1]
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved through a one-pot condensation reaction. While various methods exist for the synthesis of piperidin-4-one derivatives, a common approach involves the reaction of an appropriate ketone, an aldehyde, and an amine. For the title compound, this would involve the reaction of a substituted ketone, benzaldehyde, and methylamine.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following provides a generalized workflow for this process:
-
Crystal Growth: Single crystals of suitable quality for X-ray diffraction were grown.
-
Data Collection: A selected crystal was mounted on a goniometer head of a Bruker SMART CCD area-detector diffractometer. The diffraction data was collected at a controlled temperature of 290 K using Mo Kα radiation.
-
Data Processing: The collected diffraction data was processed, which included integration of the reflection intensities and correction for various factors such as absorption. The absorption correction was performed using a multi-scan method (SADABS).
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of the title compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected spectral features based on the known conformation of the molecule and data from analogous compounds, presents detailed experimental protocols, and includes visualizations to illustrate the molecular structure and experimental workflow.
Introduction
This compound is a heterocyclic compound belonging to the piperidin-4-one class. These molecules are of significant interest in medicinal chemistry due to their potential biological activities. The stereochemistry and conformation of substituted piperidones play a crucial role in their pharmacological properties. X-ray crystallographic studies have shown that this compound adopts a stable chair conformation where the two phenyl groups at C-2 and C-6, as well as the methyl group at C-3, all occupy equatorial positions to minimize steric hindrance.[1] This conformational preference is a key determinant of its NMR spectral characteristics.
Molecular Structure and Atom Numbering
The molecular structure and atom numbering scheme for this compound are essential for the unambiguous assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on its rigid chair conformation and data from structurally similar piperidin-4-ones. The equatorial disposition of the bulky phenyl and methyl groups leads to distinct chemical shifts and coupling constants for the piperidine ring protons.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-2 | Doublet | ~ 3.5 - 3.7 | J(H-2, H-3) ≈ 10-12 |
| H-3 | Multiplet | ~ 2.8 - 3.0 | J(H-3, H-2) ≈ 10-12, J(H-3, H-5ax) ≈ 2-3, J(H-3, H-5eq) ≈ 2-3, J(H-3, C3-CH3) ≈ 6-7 |
| H-5ax | Doublet of Doublets | ~ 2.5 - 2.7 | J(H-5ax, H-5eq) ≈ 12-14, J(H-5ax, H-6) ≈ 10-12 |
| H-5eq | Doublet of Doublets | ~ 2.9 - 3.1 | J(H-5eq, H-5ax) ≈ 12-14, J(H-5eq, H-6) ≈ 3-4 |
| H-6 | Doublet of Doublets | ~ 3.4 - 3.6 | J(H-6, H-5ax) ≈ 10-12, J(H-6, H-5eq) ≈ 3-4 |
| N-CH₃ | Singlet | ~ 2.2 - 2.4 | - |
| C3-CH₃ | Doublet | ~ 0.9 - 1.1 | J(C3-CH3, H-3) ≈ 6-7 |
| Aromatic-H | Multiplet | ~ 7.2 - 7.5 | - |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are based on data from related piperidin-4-one derivatives.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 65 - 68 |
| C-3 | ~ 45 - 48 |
| C-4 (C=O) | ~ 208 - 212 |
| C-5 | ~ 50 - 53 |
| C-6 | ~ 64 - 67 |
| N-CH₃ | ~ 40 - 42 |
| C3-CH₃ | ~ 12 - 15 |
| Aromatic C (ipso) | ~ 140 - 142 |
| Aromatic C (ortho, meta, para) | ~ 126 - 130 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting with a Mannich-type condensation followed by N-methylation.[1]
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-pentanone (0.10 mol), and ammonium acetate (0.10 mol) in 100 mL of absolute ethanol.
-
Reflux the mixture with stirring for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-2,6-diphenylpiperidin-4-one.
Step 2: N-methylation
-
Dissolve the 3-methyl-2,6-diphenylpiperidin-4-one (0.05 mol) in 100 mL of acetone.
-
Add anhydrous potassium carbonate (0.10 mol) and methyl iodide (0.06 mol).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-15 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to spectral analysis.
Caption: General workflow for the synthesis and NMR analysis.
Conclusion
This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound. The presented data, based on the known conformation and analysis of related compounds, serves as a valuable resource for the identification and characterization of this and similar piperidin-4-one derivatives. The detailed experimental protocols offer practical guidance for the synthesis and NMR analysis of these important heterocyclic compounds. For unambiguous assignment, 2D NMR techniques are highly recommended.
References
Conformational Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the conformational preferences of the chair form of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic ketone with significant interest in medicinal chemistry. The conformational landscape of the piperidone ring is crucial for its interaction with biological targets and ultimately dictates its pharmacological profile. This document summarizes key structural data, experimental protocols for its synthesis and characterization, and visualizes its conformational dynamics.
Core Findings: The Predominant Chair Conformation
The central piperidine ring of this compound adopts a stable chair conformation. X-ray crystallographic data unequivocally demonstrates that in the solid state, the two bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 3, all occupy equatorial orientations.[1] This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would arise if these large substituents were in axial positions. The N-methyl group's orientation is also a key determinant of the overall conformation, though it is not explicitly defined as axial or equatorial in the same manner as the C-substituents.
The conformational rigidity is a hallmark of many substituted 2,6-diphenylpiperidin-4-ones, which generally favor a chair geometry to accommodate bulky substituents equatorially.[2][3] While a dynamic equilibrium between two chair forms (one with all equatorial substituents and one with all axial substituents) theoretically exists, the energetic penalty of placing the large phenyl and methyl groups in axial positions makes the all-equatorial conformer overwhelmingly dominant.
Quantitative Structural Data
The primary source of quantitative data for this compound comes from single-crystal X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight (Mr) | 279.37 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9201 (2) |
| b (Å) | 10.9749 (3) |
| c (Å) | 12.8247 (3) |
| α (°) | 80.2961 (12) |
| β (°) | 86.673 (2) |
| γ (°) | 76.4499 (11) |
| Volume (ų) | 798.30 (4) |
| Z | 2 |
| Dihedral Angle (Ph-Ph) | 58.51 (5)° |
| Data sourced from Nithya et al. (2009).[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is based on a modified Mannich condensation reaction, as originally described by Noller & Baliah in 1948, followed by N-alkylation.[1][5]
Step 1: Synthesis of the Piperidone Intermediate (3-Methyl-2,6-diphenylpiperidin-4-one)
-
Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.
-
Reaction Conditions: Heat the mixture over a boiling water bath with occasional shaking. The reaction progress is indicated by a color change, initially to yellow and then to orange.
-
Crystallization: Allow the solution to stand undisturbed for approximately 14 hours. The precipitated solid product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from ethanol.[1]
Step 2: N-Alkylation
-
Reaction Setup: Dissolve the purified piperidone intermediate from Step 1 in acetone.
-
Alkylation: Add methyl iodide and potassium carbonate to the solution. The potassium carbonate acts as a base to facilitate the N-methylation.
-
Workup and Purification: The final product, this compound, is isolated and purified using standard laboratory techniques.[1]
X-ray Crystallography
The following protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data, as reported for the title compound.[1]
-
Crystal Growth: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol).
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD area detector (e.g., Bruker SMART). Use a monochromatic X-ray source (e.g., Mo Kα radiation). Collect a series of frames at a specified temperature (e.g., 290 K).
-
Data Reduction: Process the collected data using appropriate software (e.g., SAINT). This includes cell refinement, data reduction, and absorption correction (e.g., SADABS).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXTL) and refine the structure by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Visualizations
Conformational Equilibrium of the Piperidine Ring
The following diagram illustrates the dynamic equilibrium between the two possible chair conformations of this compound. The equilibrium heavily favors the conformer with all substituents in the equatorial position to minimize steric strain.
Caption: Chair-chair interconversion of this compound.
Note: The DOT script above is a template. A placeholder for an image is used as DOT language itself cannot render complex chemical structures. In a practical application, pre-rendered images of the conformers would be inserted.
Synthesis Workflow
The logical flow of the synthesis process can be visualized as a straightforward, two-step procedure.
Caption: Synthetic pathway for this compound.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a substituted piperidin-4-one derivative. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of heterocyclic compounds.
Introduction
This compound belongs to the class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for the structural characterization of its analogues and metabolites. This guide will explore the predicted fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols for analysis, and present the expected data in a clear, structured format.
The piperidine ring, upon ionization, is known to undergo characteristic fragmentation reactions, primarily driven by the nitrogen atom and the nature of its substituents.[1] The fragmentation patterns are generally governed by principles such as alpha-cleavage and ring fission, leading to the formation of stable carbocations and radical species.[1][2]
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is anticipated to be influenced by its key structural features: the N-methyl group, the C-methyl group at the 3-position, the two phenyl substituents at the 2 and 6-positions, and the carbonyl group at the 4-position. The molecular weight of this compound is 293.42 g/mol .
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization, the molecular ion (M⁺˙) is expected to undergo extensive fragmentation. The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), driven by the stabilization of the resulting cation by the nitrogen lone pair.[1] This can lead to the loss of a phenyl group or the cleavage of the piperidine ring.
-
Ring Fission: Subsequent to or in competition with alpha-cleavage, the piperidine ring can undergo fission, leading to a variety of smaller fragment ions.[1]
-
Loss of Substituents: The loss of the methyl groups and fragmentation of the phenyl rings can also contribute to the overall mass spectrum.
A logical workflow for the fragmentation process is depicted below:
Caption: General workflow of mass spectrometry analysis.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that is expected to primarily produce the protonated molecule [M+H]⁺ (m/z 294). Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation. The fragmentation pathways in ESI-MS/MS are often initiated from the protonated nitrogen atom.
Proposed Fragmentation Pathways and Data
The following table summarizes the proposed major fragment ions for this compound under Electron Ionization. The relative abundances are hypothetical and serve as a guide for interpretation.
| m/z | Proposed Fragment Ion | Proposed Structure/Loss | Hypothetical Relative Abundance (%) |
| 293 | [C₂₀H₂₃NO]⁺˙ | Molecular Ion (M⁺˙) | 30 |
| 278 | [C₁₉H₂₀NO]⁺ | [M - CH₃]⁺ | 40 |
| 216 | [C₁₄H₁₄NO]⁺ | [M - C₆H₅]⁺ | 60 |
| 198 | [C₁₃H₁₆N]⁺ | Alpha-cleavage and loss of benzoyl radical | 100 (Base Peak) |
| 132 | [C₉H₁₀N]⁺ | Further fragmentation of m/z 198 | 50 |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | 70 |
| 77 | [C₆H₅]⁺ | Phenyl cation | 80 |
A proposed fragmentation pathway diagram is presented below:
Caption: Proposed EI fragmentation of the target molecule.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a concentration of 1-10 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
For MS/MS: Isolate the precursor ion (m/z 294) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow established pathways for piperidine derivatives, including alpha-cleavage and ring fission. The presence of phenyl and methyl substituents provides characteristic fragmentation patterns that are valuable for its structural confirmation. The experimental protocols provided in this guide offer a starting point for the analysis of this and related compounds, enabling researchers to obtain high-quality mass spectral data for their studies. Further investigation using high-resolution mass spectrometry would provide more detailed insights into the elemental composition of the fragment ions, further solidifying the proposed fragmentation mechanisms.
References
An In-depth Technical Guide to the FT-IR Spectral Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic ketone with significant interest in medicinal chemistry due to the versatile biological activities of the piperidin-4-one scaffold. This document outlines the synthesis of the compound, detailed protocols for FT-IR analysis, and an interpretation of its spectral data, supported by data from closely related analogues.
Introduction
Piperidin-4-one derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous natural alkaloids and synthetic pharmaceuticals. Their derivatives have been reported to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and potential anticancer activities. The compound this compound features a piperidin-4-one ring system with phenyl groups at the C2 and C6 positions, a methyl group at the C3 position, and a methyl group on the nitrogen atom.
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the expected vibrational frequencies for this compound, which are crucial for its structural elucidation and characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving a Mannich-type condensation followed by N-alkylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Piperidone Intermediate)
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.[1]
-
Heat the mixture over a boiling water bath with occasional shaking. The solution will typically develop a yellow color that transitions to orange.[1]
-
After the color change, allow the solution to stand undisturbed at room temperature for approximately 14 hours to facilitate precipitation.[1]
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from ethanol to yield 3-methyl-2,6-diphenylpiperidin-4-one.
Step 2: N-Methylation to Yield this compound
-
Dissolve the purified piperidone intermediate from Step 1 in acetone.
-
Add potassium carbonate (as a base) and methyl iodide (as the alkylating agent) to the solution.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound provides key information about its functional groups. The analysis is typically performed on a solid sample.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
-
Dry a small amount of potassium bromide (KBr) powder in an oven to remove any adsorbed water, which can interfere with the spectrum.
-
Place a few milligrams of the synthesized this compound sample into an agate mortar.
-
Add approximately 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.
-
Transfer a small amount of the powdered mixture into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or semi-transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation and Interpretation
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3060 | Medium | Aromatic C-H Stretching |
| ~ 2970 - 2850 | Medium | Aliphatic C-H Stretching (CH, CH₂, CH₃) |
| ~ 1715 | Strong | C=O Stretching (Ketone) |
| ~ 1600, 1495 | Medium-Weak | C=C Stretching (Aromatic Ring) |
| ~ 1450 | Medium | C-H Bending (Aliphatic) |
| ~ 1150 | Medium | C-N Stretching (Tertiary Amine) |
| ~ 750, 700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
Interpretation of Key Spectral Features
-
Aromatic C-H Stretching (~3060 cm⁻¹): The presence of two phenyl groups is confirmed by the absorption bands typically found just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching (~2970 - 2850 cm⁻¹): These bands arise from the various C-H bonds of the piperidine ring and the two methyl groups (at N1 and C3).
-
Carbonyl (C=O) Stretching (~1715 cm⁻¹): This is one of the most characteristic and intense peaks in the spectrum. Its position is indicative of a saturated six-membered ring ketone. For the related 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, this peak is observed at 1713.51 cm⁻¹.[2]
-
Aromatic C=C Stretching (~1600, 1495 cm⁻¹): These absorptions are characteristic of the phenyl rings.
-
C-N Stretching (~1150 cm⁻¹): The stretching vibration of the tertiary amine (N-CH₃) within the piperidine ring is expected in this region.
-
C-H Out-of-Plane Bending (~750, 700 cm⁻¹): The strong absorptions in this region are highly diagnostic for monosubstituted benzene rings, confirming the substitution pattern of the phenyl groups.
Conclusion
This technical guide has detailed the synthesis and FT-IR spectral analysis of this compound. The provided experimental protocols offer a clear methodology for its preparation and characterization. The predicted FT-IR data, based on established spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers in identifying and confirming the structure of this important piperidin-4-one derivative. The combination of a strong carbonyl absorption around 1715 cm⁻¹, characteristic aromatic and aliphatic C-H stretches, and distinct C-H bending bands for the monosubstituted phenyl rings provides a definitive spectral signature for this molecule.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic and Structural Landscape of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one: A DFT and Computational Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) and other computational methods, this document synthesizes key research findings to offer a comprehensive understanding of this molecule's characteristics. The piperidone core is a prevalent scaffold in numerous alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities including potential as anticancer and antimicrobial agents.[1] This guide aims to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the piperidin-4-one framework.
Molecular Structure and Conformation
The foundational aspect of understanding a molecule's function is its three-dimensional structure. For this compound, X-ray crystallography studies have unequivocally established that the central piperidone ring adopts a stable chair conformation.[1][2] In this arrangement, the two bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 3, are all oriented in equatorial positions.[1][2] This spatial arrangement is crucial for minimizing steric hindrance and is a key determinant of the molecule's interaction with biological targets.
Crystallographic data reveals a triclinic crystal system for this compound. In the solid state, molecules of this compound form centrosymmetric dimers through weak intermolecular C—H⋯O hydrogen bonds.[1][2]
Below is a summary of the crystallographic data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.37 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9201 (2) |
| b (Å) | 10.9749 (3) |
| c (Å) | 12.8247 (3) |
| α (°) | 80.2961 (12) |
| β (°) | 86.673 (2) |
| γ (°) | 76.4499 (11) |
| Volume (ų) | 798.30 (4) |
| Z | 2 |
| Crystal data for this compound.[1] |
Computational Analysis: A Deeper Look into Electronic Properties
DFT calculations provide profound insights into the electronic structure and reactivity of molecules. For piperidin-4-one derivatives, these studies are instrumental in understanding intramolecular interactions, charge distribution, and spectroscopic properties. While specific DFT data for the title compound is synthesized from studies on closely related analogues like 1-Methyl-2,6-diphenylpiperidin-4-one and other derivatives, the principles and methodologies are directly applicable.[3][4][5]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter; a larger gap implies higher stability and lower chemical reactivity. For related piperidin-4-one structures, the HOMO-LUMO energy gap has been calculated to be around 5.42 eV, suggesting good stability.[4] This analysis is crucial for understanding the charge transfer that can occur within the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and the nature of intramolecular bonding and interactions. In piperidin-4-one systems, NBO analysis reveals hyperconjugative interactions and the delocalization of π-electrons.[4] These interactions, such as the orbital overlap between lone pairs of oxygen and anti-bonding orbitals of adjacent carbon atoms, contribute significantly to the overall stability of the molecule.[5]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For piperidin-4-one derivatives, the MEP analysis typically shows negative potential regions around the carbonyl oxygen, indicating a propensity for electrophilic attack, while positive potential regions are often located around the N-H group, suggesting a site for nucleophilic attack.[4]
Vibrational Spectroscopy: A Synergy of Experimental and Theoretical Approaches
The vibrational modes of this compound can be characterized using FT-IR and FT-Raman spectroscopy, with DFT calculations providing a powerful means to assign the observed vibrational bands. For similar piperidin-4-one structures, the characteristic C=O stretching vibration of the ketone group is typically observed as a sharp band in the FT-IR spectrum.[6] DFT calculations, often performed at the B3LYP level of theory with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental vibrational spectra after appropriate scaling of the calculated frequencies.[3][6]
Experimental and Computational Protocols
A comprehensive understanding of the reported findings necessitates a clear outline of the methodologies employed.
Synthesis
The synthesis of this compound and its derivatives generally follows a Mannich-type condensation reaction.[1] A typical procedure involves the reaction of benzaldehyde, an appropriate ketone (like 3-methyl-2-butanone), and ammonium acetate in ethanol.[1] The resulting piperidone intermediate is then alkylated, for instance with methyl iodide in the presence of potassium carbonate, to yield the final N-methylated product.[1]
Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Data is typically collected on a diffractometer, such as a Bruker SMART CCD area-detector.[1] The structure is then solved and refined using software packages like SHELXTL.[1]
Computational Details
DFT calculations are predominantly performed using the Gaussian suite of programs.[4] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely used.[3][4][6] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[3][6] Geometry optimization is performed to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra. NBO analysis is carried out using the NBO 3.1 program integrated within Gaussian.[4]
Future Directions and Applications
The detailed computational and experimental data for this compound and its analogues provide a solid foundation for future drug discovery efforts. The insights into the molecule's electronic properties and reactivity can guide the design of more potent and selective inhibitors for various biological targets. Molecular docking studies, which are beyond the scope of this guide but represent a logical next step, can be employed to predict the binding affinity of these compounds to specific proteins and enzymes, further accelerating the drug development process.[4] The established structure-activity relationships will be invaluable for the synthesis of novel piperidin-4-one derivatives with enhanced therapeutic profiles.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] The conformational and stereochemical intricacies of substituted piperidines play a pivotal role in determining their biological activity and pharmacological profiles. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, with its multiple chiral centers, presents a fascinating case study in stereoisomerism. An understanding of the spatial arrangement of its substituents and the preferred conformation of the piperidine ring is crucial for the rational design of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving a Mannich-type condensation followed by N-methylation.
Experimental Protocol
A common synthetic route is initiated by the condensation of benzaldehyde, 3-methyl-2-butanone, and ammonium acetate in ethanol. This reaction forms the 3-methyl-2,6-diphenylpiperidin-4-one intermediate. The subsequent N-alkylation with methyl iodide in the presence of a base, such as potassium carbonate, yields the target molecule, this compound.[1]
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one
-
In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.
-
Heat the mixture over a boiling water bath with occasional shaking until a yellow color develops and subsequently transitions to orange.
-
Allow the solution to stand undisturbed for 14 hours to facilitate precipitation.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-methyl-2,6-diphenylpiperidin-4-one intermediate in acetone.
-
Add methyl iodide and potassium carbonate to the solution.
-
Stir the reaction mixture to facilitate the N-methylation.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), work up the reaction mixture to isolate the final product.
-
Further purification can be achieved by recrystallization.
Stereoisomers and Conformational Analysis
This compound possesses three chiral centers at positions C2, C3, and C6, leading to a theoretical maximum of 2³ = 8 stereoisomers (four pairs of enantiomers). The relative stereochemistry of the substituents dictates the overall shape and stability of the molecule.
The piperidine ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. For most substituted piperidin-4-ones, the chair conformation is the most stable.
The Thermodynamically Favored Isomer: (2R,3R,6S)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its Enantiomer
X-ray crystallographic analysis has unequivocally shown that the most stable isomer of this compound adopts a chair conformation.[1][3] In this conformation, the bulky phenyl groups at C2 and C6, as well as the methyl group at C3, all occupy equatorial positions to minimize steric strain. The N-methyl group also preferentially resides in an equatorial position. This arrangement corresponds to a cis-relationship between the substituents at C2 and C6, and a cis-relationship between the C2-phenyl and the C3-methyl group.
Other Potential Stereoisomers
Other stereoisomers with different relative configurations are theoretically possible. These would involve one or more substituents in axial positions, leading to increased steric interactions and consequently, higher energies. For instance, an isomer with an axial methyl group at C3 (trans to the C2-phenyl group) would experience 1,3-diaxial interactions, rendering it less stable.
Similarly, isomers with one or both phenyl groups in axial positions would be significantly destabilized due to severe steric hindrance. While these isomers are expected to be minor components in an equilibrium mixture, their potential contribution to the overall pharmacological profile cannot be entirely dismissed, especially in biological systems where specific conformations might be recognized by receptors.
Spectroscopic and Crystallographic Data
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable for the structural elucidation and conformational analysis of the isomers of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. The crystallographic data for the stable isomer of this compound are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.37 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.9201 (2) Å |
| b | 10.9749 (3) Å |
| c | 12.8247 (3) Å |
| α | 80.2961 (12)° |
| β | 86.673 (2)° |
| γ | 76.4499 (11)° |
| Volume | 798.30 (4) ų |
| Z | 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation and relative stereochemistry of piperidin-4-one derivatives in solution. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are particularly informative.
Expected NMR Data for the Stable Isomer (all-equatorial substituents):
While specific, high-resolution NMR data for this compound is not extensively reported in the readily available literature, the expected features for the all-equatorial isomer can be predicted based on established principles for similar 2,6-diarylpiperidin-4-ones.
-
¹H NMR:
-
The protons at C2 and C6 (H-2 and H-6) would appear as doublets or doublets of doublets, with coupling constants indicative of a trans-diaxial relationship with one of the C5/C3 protons and a smaller coupling to the equatorial proton.
-
The C3 proton (H-3) would likely be a multiplet due to couplings with the C2 proton and the C3-methyl group.
-
The C5 protons would appear as distinct multiplets, with the axial proton typically resonating at a higher field (lower ppm) than the equatorial proton.
-
The N-methyl and C3-methyl protons would appear as singlets or doublets, respectively.
-
-
¹³C NMR:
-
The chemical shifts of the piperidine ring carbons would be consistent with a chair conformation. The presence of the equatorial methyl group at C3 would induce a gamma-gauche effect, influencing the chemical shifts of C5.
-
Quantitative NMR Data (Theoretical/Expected):
The following table summarizes the expected ranges for the key NMR parameters of the most stable isomer. It is important to note that these are estimations based on related structures and require experimental verification.
| Proton | Expected δ (ppm) | Expected J (Hz) | Carbon | Expected δ (ppm) |
| H-2 | 4.0 - 4.5 | J(H2a, H3a) ≈ 10-12 | C-2 | 65 - 70 |
| H-3 | 2.5 - 3.0 | J(H2a, H3e) ≈ 2-4 | C-3 | 40 - 45 |
| H-5a | 2.0 - 2.5 | J(H5a, H6a) ≈ 10-12 | C-4 | 205 - 210 |
| H-5e | 2.8 - 3.3 | J(H5e, H6a) ≈ 2-4 | C-5 | 45 - 50 |
| H-6 | 4.0 - 4.5 | C-6 | 65 - 70 | |
| N-CH₃ | 2.2 - 2.5 | N-CH₃ | 40 - 45 | |
| C3-CH₃ | 0.8 - 1.2 | C3-CH₃ | 10 - 15 |
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound isomers is depicted below.
Conclusion
The stereochemistry of this compound is dominated by a single, thermodynamically stable isomer that adopts a chair conformation with all non-hydrogen substituents in equatorial positions. This guide has provided a detailed protocol for its synthesis and presented the key crystallographic data that confirms its structure. While comprehensive experimental NMR data for all possible stereoisomers remains to be fully elucidated in the literature, the foundational principles of conformational analysis in piperidine systems allow for a robust theoretical understanding of their likely structures and relative stabilities. For researchers in drug discovery and development, a thorough grasp of these stereochemical features is paramount for designing molecules with optimized potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and characterization of the less stable isomers would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, catering to researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details experimental protocols for its synthesis and characterization, and visualizes potential biological pathways based on the known activities of related compounds.
Core Physicochemical Properties
This compound is a heterocyclic organic compound with a piperidin-4-one core structure. The piperidine ring is substituted with methyl groups at the 1 and 3 positions, and phenyl groups at the 2 and 6 positions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO | [1] |
| Molecular Weight | 279.37 g/mol | [1] |
| CAS Number | 5554-58-5 | |
| Melting Point | Data not available for the title compound. A related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, has a melting point of 121.3 °C.[2] | |
| Boiling Point | Data not available | |
| Solubility | Generally, piperidin-4-one compounds have low solubility in water and are soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] | |
| pKa | Data not available | |
| logP | Data not available |
Crystal Structure Data:
A crystallographic study of this compound revealed a triclinic crystal system with the following cell parameters at 290 K: a = 5.9201(2) Å, b = 10.9749(3) Å, c = 12.8247(3) Å, α = 80.2961(12)°, β = 86.673(2)°, γ = 76.4499(11)°. The piperidone ring adopts a chair conformation where the two benzene rings and the methyl group at the 3-position are all in equatorial orientations.[1] In the crystal structure, molecules form centrosymmetric dimers through weak intermolecular C—H⋯O hydrogen bonds.[1]
Experimental Protocols
Synthesis of this compound:
The synthesis of this compound is a two-step process based on the procedure originally described by Noller and Baliah in 1948.[1][3]
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Mannich Reaction) [1][3]
-
In a suitable reaction vessel, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.
-
Heat the mixture over a boiling water bath with shaking. The solution will initially turn yellow and then orange.
-
Allow the solution to stand undisturbed for 14 hours.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain 3-methyl-2,6-diphenylpiperidin-4-one.
Step 2: N-methylation of 3-Methyl-2,6-diphenylpiperidin-4-one [1]
-
Dissolve the purified piperidone intermediate from Step 1 in acetone.
-
Add methyl iodide and potassium carbonate to the solution.
-
The reaction mixture is stirred to facilitate the alkylation of the nitrogen atom of the piperidine ring.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified using standard techniques such as chromatography.
Characterization Techniques:
The characterization of this compound and its derivatives typically involves a combination of spectroscopic methods to confirm the chemical structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. For related piperidin-4-one derivatives, NMR data confirms the chair conformation of the piperidine ring and the orientation of the substituents.[4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For piperidin-4-one derivatives, characteristic absorption bands for the N-H group (in the precursor), C=O (ketone), and C-N bonds are typically observed.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and conformation.[1]
Potential Biological Signaling Pathways
While specific signaling pathways for this compound have not been explicitly elucidated in the available literature, the broader class of piperidin-4-one derivatives is known to possess various biological activities, including anticancer, anti-inflammatory, and analgesic effects.[1] Based on studies of related compounds, the following are plausible mechanisms of action.
Anticancer Activity: Apoptosis Induction
Several studies on piperidin-4-one derivatives have demonstrated their ability to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute programmed cell death. A plausible pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax.[2]
Caption: Hypothetical apoptotic pathway for piperidin-4-one derivatives.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of some piperidin-4-one derivatives are attributed to their ability to inhibit key inflammatory mediators. This can involve the downregulation of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of cytokines like TNF-α and interleukins.[5][6]
Caption: Generalized anti-inflammatory mechanism for piperidin-4-one analogs.
Experimental Workflow for Biological Activity Screening
To elucidate the specific biological activities and mechanisms of this compound, a structured experimental workflow is essential.
Caption: A typical workflow for evaluating the biological activity of a novel compound.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one derivatives
An In-Depth Technical Guide on the Biological Activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives. The piperidine scaffold is a significant heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of pharmacological properties.[1][2] This document consolidates key findings on their anticancer, antimicrobial, and antioxidant activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Synthesis of Piperidin-4-one Derivatives
The synthesis of this compound and its derivatives is primarily achieved through the Mannich reaction.[3][4] This one-pot condensation reaction is an efficient method for creating the piperidin-4-one core structure.
A typical synthesis involves the reaction of an appropriate ketone (e.g., 3-methyl-2-butanone or ethyl methyl ketone), an aromatic aldehyde (e.g., benzaldehyde), and a nitrogen source like ammonium acetate in an ethanol solvent.[5][6][7] The mixture is heated until a color change indicates the formation of the piperidone intermediate. Subsequent N-alkylation with a reagent like methyl iodide in the presence of a base such as potassium carbonate yields the N-methylated final product, this compound.[5]
Caption: General synthesis scheme for this compound.
Anticancer and Cytotoxic Activity
Piperidine-containing compounds have demonstrated significant therapeutic potential against various cancers.[1] Derivatives of the piperidin-4-one scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation across multiple hematological cancer cell lines.[1]
Quantitative Data: Cytotoxicity
The cytotoxic effects of piperidin-4-one derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound Class | Cell Line | Activity / IC50 (µM) | Reference |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929 (Multiple Myeloma) | Significant cell death at 1-5 µM | [1] |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | MV-4-11 (Leukemia) | Significant cell death at 1-5 µM | [1] |
| 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast), PC3 (Pancreatic) | Higher potency than curcumin | [8] |
| Piperidine-salicylate conjugates | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative properties | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with increasing concentrations of the piperidin-4-one derivatives (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from the dose-response curves.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
Methodological & Application
Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one via Mannich Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a two-step process commencing with a classical Mannich reaction to construct the core piperidin-4-one ring system, followed by N-methylation to yield the final product. Piperidin-4-one derivatives are recognized for their potential as versatile intermediates in the development of novel therapeutic agents.
Experimental Protocols
The synthesis is conducted in two primary stages: the formation of the piperidone intermediate via the Mannich reaction, and the subsequent N-alkylation.
Part 1: Synthesis of 2,6-diphenyl-3-methyl-piperidin-4-one (Mannich Reaction)
This procedure is adapted from the established literature for the synthesis of piperidin-4-one derivatives.[1]
Materials:
-
Benzaldehyde
-
3-Methyl-2-butanone
-
Ammonium acetate
-
Distilled ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 ml of distilled ethanol.[1]
-
Heat the mixture with stirring over a boiling water bath.[1] The solution will typically develop a yellow color which progresses to orange.[1]
-
After the color change, cease heating and allow the solution to remain undisturbed at room temperature for 14 hours.[1]
-
A solid precipitate will form during this time. Collect the precipitated solid by filtration.
-
Purify the crude piperidone intermediate by recrystallization from ethanol.[1]
Part 2: Synthesis of this compound (N-Methylation)
Materials:
-
2,6-diphenyl-3-methyl-piperidin-4-one (from Part 1)
-
Methyl iodide
-
Potassium carbonate
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified piperidone intermediate from Part 1 in acetone.[1]
-
To this solution, add potassium carbonate, followed by the dropwise addition of methyl iodide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Mannich Reaction | ||
| Benzaldehyde Molar Quantity | 0.20 mol | [1] |
| 3-Methyl-2-butanone Molar Quantity | 0.10 mol | [1] |
| Ammonium acetate Molar Quantity | 0.10 mol | [1] |
| Ethanol Volume | 80 ml | [1] |
| Reaction Time | 14 hours | [1] |
| N-Methylation | ||
| Solvent | Acetone | [1] |
| Methylating Agent | Methyl Iodide | [1] |
| Base | Potassium Carbonate | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
Mannich Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the Mannich reaction.
References
Application Notes and Protocols: Synthesis of Oxime Derivatives from 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of oxime derivatives from 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Piperidin-4-one oximes are a class of compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. These application notes include a two-step synthesis protocol, starting from the base-catalyzed condensation to form the piperidin-4-one scaffold, followed by the oximation reaction. Detailed experimental procedures, characterization data, and potential applications are discussed.
Introduction
Piperidin-4-one derivatives are versatile scaffolds in synthetic organic chemistry and are precursors to a wide range of biologically active molecules. The introduction of an oxime functional group at the C4 position can significantly enhance the therapeutic potential of the piperidine core. Oxime derivatives of substituted piperidin-4-ones have demonstrated promising antibacterial, antifungal, and antimitotic activities, making them attractive candidates for further investigation in drug discovery programs.
The synthesis commences with the construction of the this compound ring system via a Mannich-type condensation reaction. This is followed by a classical oximation reaction using hydroxylamine hydrochloride to yield the desired oxime derivative. This document outlines the detailed procedures for these transformations and provides guidance on the characterization of the synthesized compounds.
Synthesis Pathway
The overall synthesis is a two-step process starting from readily available commercial reagents. The first step is the formation of the piperidin-4-one ring, followed by the conversion of the ketone to an oxime.
Caption: Overall synthesis pathway for this compound Oxime.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from the literature for the synthesis of the piperidin-4-one starting material.[1][2]
Materials:
-
Benzaldehyde
-
Ethyl methyl ketone
-
Ammonium acetate
-
Absolute Ethanol
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine benzaldehyde (2 equivalents), ethyl methyl ketone (1 equivalent), and ammonium acetate (1 equivalent) in absolute ethanol.
-
Heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the reaction mixture to room temperature to allow for the precipitation of 3-methyl-2,6-diphenylpiperidin-4-one.
-
Collect the solid by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol.
-
To a solution of the synthesized 3-methyl-2,6-diphenylpiperidin-4-one in acetone, add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).[1]
-
Reflux the mixture with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound Oxime
This protocol is a general procedure based on literature reports for the oximation of piperidin-4-ones.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (2 equivalents) and sodium acetate (2 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude oxime.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude this compound oxime can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of the oxime derivative.
Data Presentation
The following table summarizes the available characterization data for the starting material and provides reference data for a closely related oxime derivative, as specific data for this compound oxime is not fully detailed in the surveyed literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | C₁₉H₂₁NO | 279.38 | Not specified in reviewed sources | ¹H NMR & ¹³C NMR: Data available in literature confirms the chair conformation with equatorial phenyl and methyl groups.[2] |
| 3-Methyl-2,6-diphenylpiperidin-4-one Oxime (related compound) | C₁₈H₂₀N₂O | 280.37 | Not specified in reviewed sources | IR (cm⁻¹): 3350-3300 (N-H), 1620 (C=N), 1470-1450 (C-N-C), 3000-2850 (N-OH) |
Note: Detailed ¹H and ¹³C NMR data for the title oxime derivative is not available in the cited literature. Researchers should perform full spectral analysis for confirmation of structure.
Potential Applications and Further Research
The synthesized oxime derivatives of this compound are of significant interest for their potential biological activities. The presence of the oxime moiety can impart a range of pharmacological properties.
Signaling Pathway of Interest for Biological Screening
Given the known anticancer and anti-inflammatory properties of related piperidin-4-one derivatives, a logical next step would be to screen these novel oximes for their effects on relevant signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.
Caption: The NF-κB signaling pathway, a potential target for piperidin-4-one oxime derivatives.
Further derivatization of the oxime's hydroxyl group to form ethers and esters can also be explored to modulate the compound's lipophilicity and pharmacokinetic properties, potentially leading to the discovery of new therapeutic agents. The protocols provided herein serve as a foundational guide for researchers to synthesize and explore the chemical and biological space of these promising compounds.
References
Application Notes and Protocols: Preparation of Hydrazone Derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of hydrazone derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, compounds of interest in medicinal chemistry and drug development due to the pharmacological potential of the piperidone scaffold.
Introduction
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The piperidine nucleus is a prevalent scaffold in many pharmaceuticals. The combination of these two moieties in the form of hydrazone derivatives of this compound is a promising strategy for the discovery of novel therapeutic agents. These derivatives are synthesized through a condensation reaction between this compound and various substituted hydrazines or hydrazides.
General Reaction Scheme
The synthesis involves the reaction of this compound with a hydrazine or hydrazide derivative, typically in the presence of an acidic catalyst, to yield the corresponding hydrazone.
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Experimental Protocols
Synthesis of the Starting Material: this compound
This protocol is adapted from the literature procedure for the synthesis of the piperidone precursor.
Materials:
-
Benzaldehyde
-
3-Methyl-2-butanone
-
Ammonium acetate
-
Ethanol (absolute)
-
Acetone
-
Methyl iodide
-
Potassium carbonate
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of absolute ethanol.
-
Heat the mixture on a boiling water bath with occasional shaking until the solution develops a yellow to orange color.
-
Allow the solution to stand undisturbed at room temperature for 14 hours.
-
Filter the precipitated solid and recrystallize it from ethanol to obtain 3-methyl-2,6-diphenylpiperidin-4-one.
-
Dissolve the purified piperidone intermediate in acetone.
-
Add potassium carbonate and methyl iodide to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
General Protocol for the Synthesis of Hydrazone Derivatives
This protocol is a general procedure adapted from the synthesis of hydrazones of related 2,6-diarylpiperidin-4-ones.[1][2]
Materials:
-
This compound
-
Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isoniazid, benzoylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted hydrazine or hydrazide (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it in a vacuum desiccator.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
Caption: Experimental workflow for hydrazone synthesis.
Data Presentation
The following tables summarize typical characterization data for hydrazone derivatives of structurally similar 2,6-diarylpiperidin-4-ones. The exact values for the title compounds may vary.
Table 1: Physicochemical Data of Representative 2,6-diarylpiperidin-4-one Hydrazones
| Compound (Derivative of 2,6-diphenylpiperidin-4-one) | Molecular Formula | Melting Point (°C) | Yield (%) |
| Isonicotinoylhydrazone | C₂₄H₂₄N₄O | 234-236 | 85 |
| Benzoylhydrazone | C₂₄H₂₅N₃O | 198-200 | 82 |
| Phenylhydrazone | C₂₃H₂₅N₃ | 165-167 | 78 |
Data is for analogous compounds and should be considered as a reference.
Table 2: Spectroscopic Data of a Representative 2,6-diarylpiperidin-4-one Hydrazone (Isonicotinoylhydrazone derivative of 2,6-diphenylpiperidin-4-one) [1]
| Spectral Data | Characteristic Peaks/Shifts |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1650 (C=O, amide), 1610 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.5 (s, 1H, NH-amide), 8.7 (d, 2H, pyridine-H), 7.8 (d, 2H, pyridine-H), 7.2-7.4 (m, 10H, Ar-H), 4.2 (m, 2H, H-2, H-6), 2.5-2.8 (m, 4H, H-3, H-5) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 162.0 (C=O), 155.0 (C=N), 150.0 (pyridine α), 143.9 (Ar C-ipso), 128.1-126.5 (Ar-C), 121.6 (pyridine β), 60.5 (C-2, C-6), 45.0 (C-3, C-5) |
Note: The presence of E and Z isomers may lead to the observation of two sets of signals in the NMR spectra.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final characterized products, highlighting the key stages of the process.
Caption: Logical flow from reactants to characterized products.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The provided data is for representative compounds and may differ for the specific derivatives of this compound.
References
Application Notes and Protocols for the Use of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2,6-diphenylpiperidin-4-one is a versatile heterocyclic ketone. While its direct application as a primary component in published multi-component reactions (MCRs) is not extensively documented, its structural features, particularly the presence of a reactive carbonyl group and adjacent active methylene protons, make it a promising candidate for the synthesis of complex molecular scaffolds through MCR methodologies. The piperidine moiety is a common feature in a wide array of natural products and pharmacologically active compounds, exhibiting activities such as analgesic, anti-inflammatory, and CNS-depressant effects.[1][2] The development of MCRs utilizing this piperidinone core would provide an efficient pathway to novel, sterically demanding, and potentially bioactive molecules.
This document outlines a proposed multi-component strategy for the synthesis of novel spiro[piperidine-pyrrolidine]oxindole derivatives, a class of compounds known for their potential as anticancer agents.[3][4] The proposed reaction leverages the reactivity of the piperidinone core in a sequential Knoevenagel condensation and a 1,3-dipolar cycloaddition reaction.
Proposed Multi-Component Reaction: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
A plausible three-component reaction can be envisioned for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives. This reaction involves the in situ generation of an azomethine ylide from isatin and a secondary amino acid (e.g., sarcosine or L-proline), which then undergoes a [3+2] cycloaddition with a Knoevenagel adduct of this compound.
Reaction Scheme
The overall transformation can be depicted as a two-step, one-pot process. First, an aromatic aldehyde undergoes a Knoevenagel condensation with this compound to form an α,β-unsaturated ketone (a benzylidene derivative). This intermediate then acts as a dipolarophile in a 1,3-dipolar cycloaddition with an azomethine ylide generated in situ from isatin and a secondary amino acid.
Diagram of the Proposed Multi-Component Reaction Workflow
Caption: Proposed workflow for the one-pot, three-component synthesis of spiro[piperidine-3,3'-oxindole] derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one (Knoevenagel Adduct)
This protocol describes the synthesis of the intermediate α,β-unsaturated piperidinone, which serves as the dipolarophile in the subsequent multi-component reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one.
Protocol 2: One-Pot, Three-Component Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
This protocol details the one-pot synthesis of the final spirocyclic product.
Materials:
-
This compound
-
Aromatic aldehyde
-
Isatin
-
Sarcosine
-
Methanol (solvent)
Procedure:
-
To a solution of this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in methanol, add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the mixture for 2-3 hours to facilitate the Knoevenagel condensation.
-
To the reaction mixture containing the in situ generated α,β-unsaturated piperidinone, add isatin (1.0 eq.) and sarcosine (1.2 eq.).
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the desired spiro[piperidine-3,3'-oxindole] derivative.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the proposed three-component synthesis of spiro[piperidine-3,3'-oxindole] derivatives with various aromatic aldehydes. These values are based on typical outcomes for similar 1,3-dipolar cycloaddition reactions.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Spiro[piperidine-3,3'-oxindole] with Phenyl substituent | 75 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Spiro[piperidine-3,3'-oxindole] with 4-Chlorophenyl substituent | 82 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Spiro[piperidine-3,3'-oxindole] with 4-Methoxyphenyl substituent | 78 | >95:5 |
| 4 | 4-Nitrobenzaldehyde | Spiro[piperidine-3,3'-oxindole] with 4-Nitrophenyl substituent | 85 | >95:5 |
Logical Relationships in Multi-Component Synthesis
The power of multi-component reactions lies in their ability to rapidly generate molecular complexity and diversity from simple starting materials in a single synthetic operation. This approach is highly convergent and atom-economical, making it a cornerstone of modern drug discovery and combinatorial chemistry.
Diagram of MCR-driven Molecular Diversity
Caption: Logical relationship illustrating how MCRs generate diverse molecular scaffolds from a set of core building blocks.
Conclusion
While direct, published examples of this compound in multi-component reactions are scarce, its chemical reactivity suggests significant potential for its use as a scaffold in the construction of complex heterocyclic systems. The proposed one-pot, three-component synthesis of novel spiro[piperidine-3,3'-oxindole] derivatives provides a clear and actionable strategy for researchers to explore. This approach is not only synthetically efficient but also opens avenues for the discovery of new chemical entities with potential applications in drug development, particularly in the field of oncology. Further research is warranted to validate and optimize this proposed methodology and to explore the biological activities of the resulting compounds.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Spiro-Heterocycles from 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel spiro-heterocycles, specifically spiropyrrolidine-oxindoles, utilizing 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as a key starting material. The synthetic strategy involves a two-step process: a Knoevenagel condensation to generate an exocyclic α,β-unsaturated ketone, followed by a [3+2] cycloaddition reaction with an in situ-generated azomethine ylide. This methodology offers a versatile route to complex spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and diverse biological activities.
Introduction
Spiro-heterocycles are a prominent class of organic compounds characterized by a central spiro atom, which is a part of two different rings. This structural motif imparts conformational rigidity and three-dimensionality, making them attractive scaffolds for the development of novel therapeutic agents. Piperidine-containing spiro-heterocycles, in particular, have shown a wide range of pharmacological properties.
This protocol details the synthesis of a spiropyrrolidine-oxindole derivative, a privileged scaffold in medicinal chemistry, starting from this compound. The key transformations are the creation of a dipolarophile through Knoevenagel condensation and a subsequent 1,3-dipolar cycloaddition reaction.
Overall Synthetic Strategy
The synthesis of the target spiro-heterocycle is accomplished in two main steps as illustrated in the workflow below. The first step is the base-catalyzed Knoevenagel condensation of this compound with an appropriate aldehyde to yield an exocyclic α,β-unsaturated ketone. This intermediate then serves as a dipolarophile in a subsequent 1,3-dipolar cycloaddition reaction with an azomethine ylide, generated in situ from isatin and an amino acid, to afford the final spiro-heterocyclic product.
Caption: Overall workflow for the synthesis of spiro-heterocycles.
Experimental Protocols
Step 1: Synthesis of (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one (Dipolarophile)
This protocol describes the Knoevenagel condensation of this compound with benzaldehyde to generate the corresponding exocyclic α,β-unsaturated ketone.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzaldehyde | Piperidine | Ethanol | 5 | Reflux | 85 |
Step 2: Synthesis of Spiro[(1,5-dimethyl-2,6-diphenylpiperidine)-4,3'-pyrrolidine]-2',3-dione-spiro[3',3''-oxindole]
This protocol details the 1,3-dipolar cycloaddition of the synthesized dipolarophile with an azomethine ylide generated in situ from isatin and sarcosine.
Materials:
-
(E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one
-
Isatin
-
Sarcosine
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one (1 equivalent) in methanol, add isatin (1 equivalent) and sarcosine (1.2 equivalents).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure spiro-heterocyclic product.
Quantitative Data (Hypothetical based on similar reactions):
| Dipolarophile | 1,3-Dipole Precursors | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| (E)-3-benzylidene-1,5-dimethyl-2,6-diphenylpiperidin-4-one | Isatin, Sarcosine | Methanol | 7 | Reflux | 78 |
Reaction Pathway Diagram
The following diagram illustrates the key steps in the 1,3-dipolar cycloaddition reaction for the formation of the spiropyrrolidine-oxindole.
Caption: Formation of the spiro-product via 1,3-dipolar cycloaddition.
Concluding Remarks
The described synthetic route provides a robust and efficient method for accessing novel spiropyrrolidine-oxindole heterocycles based on a this compound scaffold. The modularity of this approach allows for the introduction of diversity at multiple points, including the choice of aldehyde in the Knoevenagel condensation and the amino acid and isatin derivatives for the generation of the azomethine ylide. This versatility makes the protocol highly valuable for the generation of compound libraries for drug discovery and development programs. Researchers are encouraged to adapt and optimize the presented conditions for their specific substrates and target molecules.
Application Notes and Protocols for the Synthesis of Fused Heterocyples Using 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2,6-diphenylpiperidin-4-one is a versatile synthetic intermediate possessing reactive sites amenable to a variety of chemical transformations. The presence of a carbonyl group and adjacent keto-methylene groups makes it an attractive starting material for the construction of novel fused heterocyclic systems.[1] Fused heterocycles are core scaffolds in a vast array of pharmaceuticals and biologically active compounds. The piperidine moiety itself is a recognized pharmacophore, and its fusion with other heterocyclic rings can lead to the development of new chemical entities with unique pharmacological profiles. These fused systems are of significant interest in drug discovery for targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
This document provides detailed protocols for the synthesis of various fused heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, isoxazolo[4,3-c]pyridines, and pyrimido[4,5-c]pyridines, utilizing this compound as the key precursor. The methodologies are based on well-established cyclocondensation reactions with various binucleophilic reagents.
Key Synthetic Pathways
The primary approach for the synthesis of fused heterocycles from this compound involves the reaction of its α-functionalized derivatives or direct condensation with binucleophiles. The reactivity of the carbonyl group and the adjacent methylene positions allows for the annulation of five- or six-membered rings onto the piperidine core.
Synthesis of Fused Pyrazolo[4,3-c]pyridine Derivatives
The reaction of this compound with hydrazine hydrate is a classical approach to construct a fused pyrazole ring, leading to the formation of a pyrazolo[4,3-c]pyridine scaffold. This reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 1,3,8-Trimethyl-4,7-diphenyl-1,4,5,6,7,8-hexahydro-2H-pyrazolo[4,3-c]pyridine
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.5 mmol).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data
| Entry | Reactant (Hydrazine Derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |
| 2 | Phenylhydrazine | Ethanol | Reflux | 8 | 78 |
| 3 | Methylhydrazine | Toluene | Reflux | 7 | 82 |
Synthesis of Fused Isoxazolo[4,3-c]pyridine Derivatives
The condensation of this compound with hydroxylamine hydrochloride provides a straightforward route to isoxazolo[4,3-c]pyridine derivatives. This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 1,3-Dimethyl-4,7-diphenyl-1,4,5,6,7,8-hexahydroisoxazolo[4,3-c]pyridine
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add sodium acetate (1.5 mmol) to the solution and stir at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
Quantitative Data
| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Reflux | 5 | 75 |
| 2 | Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 4 | 80 |
Synthesis of Fused Pyrimido[4,5-c]pyridine Derivatives
The synthesis of pyrimido[4,5-c]pyridine derivatives can be achieved through the reaction of an α-formyl derivative of this compound with urea or thiourea. The initial step involves the formylation of the piperidinone at the C-3 position.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Formyl-1,3-dimethyl-2,6-diphenylpiperidin-4-one
Materials:
-
This compound
-
Sodium methoxide
-
Ethyl formate
-
Dry benzene or toluene
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
To a suspension of sodium methoxide (1.2 mmol) in dry benzene (20 mL), add a solution of this compound (1.0 mmol) in dry benzene (10 mL) dropwise at 0-5 °C.
-
Add ethyl formate (1.5 mmol) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 5-6.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-formyl piperidinone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 1,3,9-Trimethyl-4,8-diphenyl-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-c]pyridin-2-one
Materials:
-
3-Formyl-1,3-dimethyl-2,6-diphenylpiperidin-4-one (from Step 1)
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.2 mmol) in absolute ethanol (20 mL).
-
To this solution, add urea (1.1 mmol) and the crude 3-formyl-1,3-dimethyl-2,6-diphenylpiperidin-4-one (1.0 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrimidine.
Quantitative Data
| Entry | Binucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1 | Urea | Sodium Ethoxide | Ethanol | Reflux | 9 | 65 |
| 2 | Thiourea | Sodium Ethoxide | Ethanol | Reflux | 10 | 62 |
| 3 | Guanidine HCl | Sodium Ethoxide | Ethanol | Reflux | 8 | 70 |
Visualizations
Caption: Reaction scheme for the synthesis of fused heterocycles.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,3-dimethyl-2,6-diphenylpiperidin-4-one and its derivatives as a promising class of anticancer agents. This document details their synthesis, methodologies for evaluating their cytotoxic effects, and insights into their mechanism of action. The provided protocols are intended to serve as a guide for researchers in the screening and development of these compounds for therapeutic use.
Introduction
Piperidine-4-one derivatives are a significant class of N-heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The rigid piperidin-4-one core serves as a versatile scaffold for the synthesis of diverse derivatives with potential therapeutic applications. Notably, derivatives of 2,6-diphenylpiperidin-4-one have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as lead compounds for the development of novel anticancer drugs.[3] This document focuses on this compound and its analogs, providing a framework for their evaluation as anticancer agents.
Data Presentation: Anticancer Activity of Piperidin-4-one Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are structurally related to the this compound scaffold. This data, derived from studies on various hematological cancer cell lines, provides a valuable reference for the potential efficacy of this class of compounds.[2] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented.
| Compound ID | R-group (Ar) | Cell Line | Cancer Type | IC50 (µM) |
| I | Phenyl | H929 | Multiple Myeloma | ~5 |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | ||
| SNK1 | NK/T-cell Lymphoma | >5 | ||
| II | 4-Chlorophenyl | H929 | Multiple Myeloma | ~5 |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | ||
| SNK1 | NK/T-cell Lymphoma | ~5 | ||
| III | 4-Fluorophenyl | H929 | Multiple Myeloma | ~5 |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | ||
| SNK1 | NK/T-cell Lymphoma | ~5 | ||
| IV | 4-Methylphenyl | H929 | Multiple Myeloma | ~5 |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | ||
| SNK1 | NK/T-cell Lymphoma | >5 | ||
| V | 4-Methoxyphenyl | H929 | Multiple Myeloma | ~5 |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | ||
| SNK1 | NK/T-cell Lymphoma | ~5 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of related piperidin-4-one derivatives.[2]
Materials:
-
Benzaldehyde
-
3-Methyl-2-butanone
-
Ammonium acetate
-
Ethanol
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Diethyl ether
-
Animal charcoal
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of the piperidone intermediate: In a round-bottom flask, dissolve benzaldehyde (0.2 mol), 3-methyl-2-butanone (0.1 mol), and ammonium acetate (0.1 mol) in 80 mL of distilled ethanol.
-
Heat the mixture over a boiling water bath with shaking until a yellow color develops and subsequently changes to orange.
-
Allow the solution to stand undisturbed for 14 hours to allow for precipitation.
-
Filter the precipitated solid and purify it by recrystallization from ethanol.
-
N-methylation: Dissolve the purified piperidone intermediate in acetone.
-
Add methyl iodide and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol. A common purification step involves dissolving the crude product in an alcoholic solution, adding animal charcoal, filtering, and allowing the solution to crystallize.[2]
In Vitro Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value of the compound by plotting the percentage of cell viability against the compound concentration.
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedures as in the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period (typically 48 hours), gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.[1]
-
Washing: Carefully remove the supernatant. Wash the wells five times with 1% acetic acid to remove the TCA and dead cells.
-
SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each treatment group compared to the control and determine the IC50 value.
In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
This protocol provides a general framework for evaluating the in vivo anticancer potential of the synthesized compounds.[6][7]
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Phosphate-Buffered Saline (PBS) or normal saline
-
Test compounds
-
Standard anticancer drug (e.g., 5-Fluorouracil or Cisplatin)
-
Syringes and needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize Swiss albino mice for at least one week under standard laboratory conditions.
-
Tumor Inoculation: Inoculate EAC cells (typically 2 x 10^6 cells in 0.2 mL of PBS) intraperitoneally into the mice.
-
Compound Administration: 24 hours after tumor inoculation, divide the mice into groups (e.g., control, standard drug, and different doses of the test compound). Administer the test compounds and the standard drug intraperitoneally for a specified number of days (e.g., 7-10 days). The control group receives the vehicle.
-
Monitoring: Monitor the mice daily for changes in body weight, tumor volume (by measuring abdominal girth), and survival time.
-
Evaluation of Antitumor Activity: After the treatment period, sacrifice the mice and collect the ascitic fluid. Measure the volume of the ascitic fluid and count the number of viable tumor cells.
-
Data Analysis: Calculate the percentage of tumor growth inhibition and the increase in lifespan for the treated groups compared to the control group.
Mechanism of Action
Studies on structurally similar piperidin-4-one derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis.[2] A proposed mechanism involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2] p53 activation can trigger a cascade of events leading to cell cycle arrest and apoptosis, while an increased Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis.[8]
Visualizations
Proposed Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening of derivatives.
Proposed Apoptotic Signaling Pathway
Caption: Proposed p53-mediated apoptotic pathway for derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one against S. aureus
Disclaimer: Extensive literature searches did not yield specific antimicrobial activity data for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one . The following application notes are based on published data for structurally similar compounds, primarily 3-alkyl-2,6-diarylpiperidin-4-ones , which lack the N-methyl group present in the requested compound. This information is provided for research and informational purposes to guide potential future studies.
Introduction
Piperidin-4-one derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial properties.[1] This document outlines the potential antimicrobial activity of piperidin-4-one scaffolds against Staphylococcus aureus (S. aureus), a significant Gram-positive pathogen. The provided data and protocols are derived from studies on close structural analogs and are intended to serve as a reference for investigating the specific compound This compound .
Quantitative Data: Antimicrobial Activity of Structural Analogs
The following data summarizes the Minimum Inhibitory Concentration (MIC) of various 3-alkyl-2,6-diarylpiperidin-4-one derivatives against S. aureus (ATCC 6538), as determined by the tube dilution method.[1] These compounds are structurally similar to the target compound but lack methylation at the nitrogen atom.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Alkyl-2,6-diarylpiperidin-4-one Analogs against S. aureus
| Compound ID | R Group (at C3) | Ar Group (at C2) | MIC (µg/mL) vs. S. aureus |
| 1a | Methyl | 4-(Dimethylamino)phenyl | 125 |
| 2a | Methyl | 4-Methoxyphenyl | >250 |
| 3a | Methyl | 4-Hydroxyphenyl | >250 |
| 4a | Isopropyl | 4-(Dimethylamino)phenyl | 125 |
| 5a | Isopropyl | 4-Methoxyphenyl | 250 |
| 6a | Isopropyl | 4-Hydroxyphenyl | >250 |
| Ampicillin | (Standard) | 100 |
Data sourced from Goel et al., 2008.[1]
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be applied to evaluate the activity of this compound against S. aureus.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
S. aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. e. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum). c. Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound (this compound)
-
Sterile filter paper disks (6 mm diameter)
-
S. aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: a. Within 15 minutes of adjusting the inoculum, dip a sterile swab into the suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.
-
Disk Application: a. Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. b. Gently press the disks to ensure complete contact with the agar. c. Include a control disk with the solvent used to dissolve the compound and a disk with a standard antibiotic (e.g., ampicillin).
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. The size of the zone of inhibition is indicative of the antimicrobial activity.
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Hypothetical Mechanism of Action Pathway
As the mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical pathway where a piperidin-4-one derivative could disrupt the bacterial cell wall or membrane, a common target for antimicrobial agents.
Caption: Hypothetical Mechanism of Action for a Piperidin-4-one Derivative.
References
Application Notes and Protocols: 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of derivatives from the versatile intermediate, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. This document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action to support researchers in the field of pharmaceutical development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Substituted piperidin-4-ones, in particular, serve as crucial intermediates for the synthesis of a wide array of biologically active compounds. This compound is a readily accessible intermediate that has been utilized to develop novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. Its derivatives have demonstrated significant activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory effects.
Synthesis of the Core Intermediate and Derivatives
The following section details the synthetic protocols for the preparation of this compound and its subsequent conversion into bioactive derivatives.
Synthesis of this compound
The synthesis of the core intermediate is achieved through a one-pot Mannich-type reaction followed by N-methylation.
Protocol 2.1: Synthesis of this compound [1]
Materials:
-
Benzaldehyde
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Ammonium acetate
-
Ethanol
-
Acetone
-
Methyl iodide
-
Potassium carbonate
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.
-
Heat the mixture on a boiling water bath with occasional shaking until a yellow color develops, which then changes to orange.
-
Allow the solution to stand undisturbed for 14 hours.
-
Collect the precipitated solid by filtration and purify by recrystallization from ethanol to obtain 3-methyl-2,6-diphenylpiperidin-4-one.
-
Dissolve the purified piperidone intermediate in acetone.
-
Add potassium carbonate and methyl iodide to the solution.
-
Reflux the mixture to effect N-methylation.
-
After the reaction is complete (monitored by TLC), filter off the potassium carbonate and evaporate the acetone.
-
The crude product can be further purified by recrystallization to yield this compound.
Synthesis Workflow for this compound
Caption: Synthetic pathway for this compound.
Synthesis of Bioactive Derivatives
The carbonyl group at the C4 position and the secondary amine (in the non-N-methylated precursor) are key functional groups for further derivatization.
Protocol 2.2: Synthesis of Oxime Derivatives [2]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (2 equivalents) and sodium acetate (2 equivalents) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime derivative.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Protocol 2.3: Synthesis of Thiosemicarbazone Derivatives
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1 equivalent) and a few drops of glacial acetic acid to the solution.
-
Reflux the mixture for the required time (monitored by TLC).
-
Cool the reaction mixture to allow the thiosemicarbazone derivative to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure product.
General Derivatization Workflow
Caption: Derivatization of the core intermediate.
Biological Applications and Quantitative Data
Derivatives of this compound have been investigated for a range of pharmacological activities. A summary of the quantitative data is presented below.
Anticancer Activity
Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Chloro-substituted | H929 (Multiple Myeloma) | ~1-5 | [3] |
| 2 | Chloro-substituted | MV-4-11 (Leukemia) | ~1-5 | [3] |
| 3 | Dihydropyridine-Triazole | Caco-2 (Colorectal) | 0.63 ± 0.05 | [4] |
| 4 | Dihydropyridine-Triazole | Caco-2 (Colorectal) | 1.39 ± 0.04 | [4] |
| 5 | Thiosemicarbazone | C6 (Glioma) | 9.08 - 10.59 | [5] |
| 6 | Thiosemicarbazone | MCF7 (Breast Cancer) | 7.02 - 9.08 | [5] |
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against various bacterial and fungal strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 7 | O-(2-chlorophenylmethyl)oxime | Aspergillus flavus | Potent | [6] |
| 8 | O-(2-bromophenylmethyl)oxime | Candida-51 | More active than Amphotericin B | [6] |
| 9 | Thiosemicarbazone | Bacillus cereus | 10 | [7] |
Anti-inflammatory Activity
Certain derivatives have shown promising anti-inflammatory properties by inhibiting key inflammatory mediators.
| Compound ID | Derivative Type | Assay | Effect | Reference |
| c6 | N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene) | Inhibition of TNF-α, IL-6, IL-1β, PGE2, NO in RAW 264.7 cells | Potent | [8] |
| c10 | N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene) | Inhibition of TNF-α, IL-6, IL-1β, PGE2, NO in RAW 264.7 cells | Potent | [8] |
Mechanistic Insights: Signaling Pathways
Anticancer Mechanism: Induction of Apoptosis via p53-Bax Pathway
Studies on chloro-substituted derivatives suggest that their anticancer activity is mediated through the induction of apoptosis. This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.
p53-Mediated Apoptotic Pathway
Caption: Proposed anticancer mechanism of action.
Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of certain piperidin-4-one derivatives are attributed to their ability to suppress the production of key pro-inflammatory molecules.
Anti-inflammatory Action
Caption: Inhibition of pro-inflammatory mediators.
Potential CNS Activity: Modulation of Neurotransmitter Systems
While specific mechanisms for this compound derivatives are still under investigation, the broader class of piperidine-containing compounds is known to interact with various CNS targets.
Potential CNS Modulatory Mechanisms
Caption: Plausible mechanisms of CNS activity.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Incorrect stoichiometry of reactants. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is heated sufficiently, for example, over a boiling water bath as suggested in some protocols. 3. Purify starting materials like benzaldehyde and 3-methyl-2-butanone before use. 4. Carefully measure and use the correct molar ratios of reactants as specified in the protocol (e.g., 2:1:1 ratio of benzaldehyde, ketone, and ammonium acetate). |
| Formation of Multiple Stereoisomers | 1. Lack of stereocontrol in the Mannich reaction. 2. Epimerization during workup or purification. | 1. The initial condensation reaction typically yields a mixture of diastereomers. The thermodynamically more stable product with equatorial substituents is often the major product. Allowing the reaction to stir for a longer period (e.g., 14 hours) can favor the formation of the more stable isomer.[1] 2. Use mild acidic and basic conditions during workup. Purification via recrystallization from a suitable solvent like ethanol can help in isolating the desired stereoisomer.[1] |
| Difficulty in N-methylation | 1. Incomplete deprotonation of the piperidone intermediate. 2. Inactive methylating agent. | 1. Ensure the use of a suitable base like potassium carbonate to deprotonate the secondary amine of the piperidone intermediate effectively.[1] 2. Use a fresh or properly stored bottle of methyl iodide. |
| Product Purification Challenges | 1. Presence of unreacted starting materials. 2. Similar polarity of stereoisomers. | 1. After initial filtration, wash the crude product thoroughly with appropriate solvents to remove unreacted starting materials. 2. Fractional crystallization can be an effective method to separate diastereomers.[2] Column chromatography with a suitable eluent system (e.g., petroleum ether/ethyl acetate) may also be employed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the final product, this compound?
A1: The piperidine ring in this compound typically adopts a chair conformation. In the thermodynamically more stable isomer, the two phenyl groups at positions 2 and 6, as well as the methyl group at position 3, all occupy equatorial orientations to minimize steric hindrance.[1][4]
Q2: How can I confirm the stereochemistry of my synthesized product?
A2: The stereochemistry can be confirmed using various spectroscopic techniques. 1H and 13C NMR spectroscopy are powerful tools to determine the relative configuration of the substituents on the piperidine ring. For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[1]
Q3: What is a typical procedure for the synthesis of the piperidone intermediate before N-methylation?
A3: A common method is the Mannich condensation. For example, benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) are dissolved in ethanol and heated. The solution is then left undisturbed for an extended period (e.g., 14 hours) to allow for the precipitation of the product, which is then purified by recrystallization from ethanol.[1]
Q4: Are there alternative methods for the synthesis of substituted piperidin-4-ones?
A4: Yes, various methods have been developed for the synthesis of substituted piperidines with high levels of regio- and stereocontrol.[5] Multicomponent reactions are also gaining traction as an efficient and environmentally friendly approach to synthesize complex piperidine derivatives.[6] Some methods involve the use of green solvents like deep eutectic solvents (DES) to make the synthesis more environmentally friendly.[7]
Experimental Protocols
Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Intermediate)
This protocol is based on the procedure described by Noller & Baliah (1948).[1]
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.
-
Reaction: Heat the mixture over a boiling water bath with occasional shaking until the solution develops a yellow color which then changes to orange.
-
Crystallization: Remove the flask from the heat and let it stand undisturbed for 14 hours. The product will precipitate out of the solution.
-
Purification: Filter the precipitated solid and purify it by recrystallization from ethanol.
N-methylation to yield this compound
-
Reaction Setup: Dissolve the purified piperidone intermediate in acetone.
-
Alkylation: Add potassium carbonate to the solution, followed by the addition of methyl iodide.
-
Workup: The specifics of the workup procedure would typically involve filtration to remove the potassium carbonate, followed by evaporation of the solvent. Further purification may be necessary, for example, by column chromatography.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Logical relationship between potential stereoisomers.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl ({[(4E)-1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene]amino}oxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.ru [hse.ru]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one isomers.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common method for synthesizing the parent 2,6-diphenyl-3-methylpiperidin-4-one is the Mannich condensation reaction. This involves reacting benzaldehyde, 3-methyl-2-butanone, and ammonium acetate in a suitable solvent like ethanol.[1] The subsequent N-methylation to introduce the second methyl group can be achieved by treating the piperidone intermediate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.[1]
Q2: What are the expected isomers for this compound?
This compound can exist as different stereoisomers. The primary distinction is between cis and trans isomers, which relates to the relative orientation of the two phenyl groups at positions 2 and 6 of the piperidine ring. For this compound, the piperidone ring typically adopts a chair conformation, with the phenyl and methyl groups occupying either equatorial or axial positions.[1][2] The thermodynamically more stable isomer generally has the bulky phenyl groups in the equatorial position to minimize steric hindrance.
Q3: What are the primary methods for purifying the crude product?
The most frequently cited method for the purification of this compound and related piperidin-4-ones is recrystallization.[1][3][4] Column chromatography over silica gel is another effective technique for purification and isomer separation.[5][6]
Q4: Which solvents are recommended for recrystallization?
A variety of solvents have been successfully used for the recrystallization of piperidin-4-one derivatives. The choice of solvent will depend on the specific isomer and the impurities present. Commonly used solvents include:
Q5: How can I separate the cis and trans isomers?
Fractional crystallization is a common technique used to separate diastereomers like the cis and trans isomers of substituted piperidines.[9][10] This method relies on the differing solubilities of the isomers in a particular solvent. By carefully controlling the crystallization conditions (solvent, temperature, and concentration), one isomer can be selectively precipitated while the other remains in solution. For challenging separations, column chromatography can also be employed.
Troubleshooting Guides
Issue 1: Low yield after synthesis and initial purification.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed. Extend the reaction time if necessary. |
| Product loss during workup | Ensure the pH is appropriately adjusted during the extraction and washing steps to prevent the loss of the basic piperidone product. |
| Suboptimal recrystallization conditions | Experiment with different recrystallization solvents and solvent mixtures to maximize the recovery of the pure product. A solvent screen can be performed on a small scale. |
| Product is too soluble in the recrystallization solvent | If the product is too soluble, try using a solvent system where it is less soluble at room temperature but soluble at elevated temperatures. Alternatively, an anti-solvent can be added to induce precipitation. |
Issue 2: Difficulty in separating isomers by recrystallization.
| Possible Cause | Troubleshooting Step |
| Similar solubility of isomers | Try a wider range of solvents and solvent mixtures for fractional crystallization. Sometimes, converting the isomers to their hydrochloride salts can alter their solubility properties, facilitating separation.[9] |
| Co-crystallization of isomers | Slow, controlled cooling during recrystallization is crucial to allow for the selective crystallization of one isomer. Rapid cooling can lead to the trapping of impurities and the other isomer. |
| Isomers do not crystallize well | If the isomers are oils or do not crystallize readily, consider using column chromatography for separation. |
Issue 3: Purity is not satisfactory after recrystallization.
| Possible Cause | Troubleshooting Step |
| Persistent impurities | Perform multiple recrystallizations. If purity does not improve, the impurity may have very similar properties to the product. In this case, column chromatography is recommended. |
| Thermal decomposition | Some piperidin-4-ones can be sensitive to heat. Avoid prolonged heating during recrystallization. If decomposition is suspected, use a lower boiling point solvent or purify by column chromatography at room temperature. |
| Contamination from starting materials | Ensure the starting materials are pure before beginning the synthesis. Purification of starting materials may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the parent compound.[1]
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one
-
In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.
-
Heat the mixture on a boiling water bath, with occasional shaking, until a yellow color develops and then changes to orange.
-
Allow the solution to stand undisturbed at room temperature for 14 hours.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Purify the crude 3-methyl-2,6-diphenylpiperidin-4-one by recrystallization from ethanol.
Step 2: N-methylation
-
Dissolve the purified piperidone intermediate from Step 1 in acetone.
-
Add potassium carbonate as a base.
-
Add methyl iodide and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the potassium carbonate and evaporate the acetone.
-
The resulting crude this compound can then be purified.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with a low percentage of ethyl acetate in petroleum ether and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Recrystallization Solvents for Piperidin-4-one Derivatives
| Compound Class | Solvent System | Reference |
| 2,6-diaryl-3-(4-arylthio)piperidin-4-one | Ethanol-ethyl acetate | [4] |
| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'-furyl)piperidin-4-ones | Benzene-petroleum ether | [4] |
| 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones | Distilled ethanol | [4] |
| 3-alkyl-2,6-diphenylpiperidin-4-one oxime esters | Ethanol | [4] |
| 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one | Methanol | [4] |
| This compound | Ethanol | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound isomers.
Caption: Decision-making flowchart for the purification and troubleshooting of this compound.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. rsc.org [rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. e-journals.in [e-journals.in]
- 8. 1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 10. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mannich Reaction Conditions for Piperidin-4-one Synthesis
Welcome to the Technical Support Center for the synthesis of piperidin-4-ones via the Mannich reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of piperidin-4-ones in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Mannich synthesis of piperidin-4-ones can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and the stability of reactants and products.[1] Running the reaction at too low a temperature may lead to slow reaction kinetics, while excessively high temperatures can promote side reactions and decomposition.[2] It is advisable to perform small-scale experiments at various temperatures to identify the optimal range for your specific substrates.
-
Incorrect pH: The Mannich reaction is typically acid-catalyzed.[3] The pH of the reaction medium affects the formation of the key iminium ion intermediate. If the medium is too acidic, the amine reactant will be fully protonated and unavailable for nucleophilic attack on the aldehyde. Conversely, if the medium is not acidic enough, the formation of the iminium ion will be slow. The use of an amine hydrochloride salt or the addition of a catalytic amount of a protic acid like acetic acid can help maintain a suitable pH.[4]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction outcomes. Polar protic solvents like ethanol are commonly used and generally provide good results.[5] However, for specific substrates, other solvents such as ethanol-ethyl acetate or benzene-petroleum ether mixtures have been reported to be effective.[5] In some cases, solvent-free conditions have also been successfully employed.[1] Experimenting with different solvent systems is recommended.
-
Suboptimal Reactant Stoichiometry: The molar ratio of the three components (amine, aldehyde, and ketone) is critical. An excess of one reactant may lead to the formation of byproducts. While a 1:2:1 molar ratio of amine:aldehyde:ketone is often a good starting point for the synthesis of 2,6-diarylpiperidin-4-ones, optimization may be necessary for different substitution patterns.
Q2: I am observing the formation of multiple byproducts. How can I minimize them?
A: Byproduct formation is a common challenge in the Mannich reaction. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Bis-Mannich Products: If the ketone has acidic protons on both α-carbons, a second Mannich reaction can occur, leading to the formation of a bis-Mannich base. Using a ketone with only one enolizable side or carefully controlling the stoichiometry can mitigate this.
-
Aldol Condensation: The aldehyde and ketone can undergo self-condensation or cross-condensation under the reaction conditions, especially if the temperature is too high.
-
Polymerization of Aldehyde: Formaldehyde, if used, is prone to polymerization. Using paraformaldehyde and depolymerizing it in situ can be a solution.
-
Dialkylation of Primary Amines: When using a primary amine, there is a possibility of dialkylation, where the initially formed secondary amine reacts further.[2] Using the primary amine in excess or as its salt can sometimes minimize this.
Q3: How can I control the stereoselectivity of the reaction?
A: For substituted piperidin-4-ones, controlling the stereochemistry can be crucial. The reaction can proceed through different pathways, which affects the stereochemical outcome.[2]
-
Catalyst Choice: The use of certain catalysts, including organocatalysts, can influence the stereoselectivity of the reaction.[3]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the stereochemical pathway of the reaction. Lowering the reaction temperature often enhances stereoselectivity.[2]
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Solvent on Piperidin-4-one Synthesis
| Solvent System | Typical Reaction Conditions | Observed Outcome | Reference(s) |
| Ethanol | Reflux | Good to excellent yields for a variety of substrates. | [5] |
| Ethanol/Ethyl Acetate | Varies | Used for recrystallization and can be effective for specific substrates. | [5] |
| Benzene/Petroleum Ether | Varies | Employed for certain derivatives. | [5] |
| Acetic Acid | Reflux | Can act as both solvent and catalyst. | [4] |
| Deep Eutectic Solvents (e.g., Glucose-Urea) | Varies | A greener alternative with good reported yields. | [4] |
| Solvent-Free | Room Temperature or Elevated | Can be effective and environmentally friendly, but may require optimization. | [1] |
Table 2: Influence of Catalyst on Piperidin-4-one Synthesis
| Catalyst | Catalyst Loading | Typical Conditions | Notes | Reference(s) |
| Protic Acids (e.g., HCl, Acetic Acid) | Catalytic amount | Often used with the free amine. | Helps to generate the iminium ion in situ. | [4] |
| Amine Hydrochloride Salt | Stoichiometric | Used as the amine source. | Provides both the amine and the acidic environment. | [4] |
| Lewis Acids | Varies | Can promote the reaction but may also lead to side products. | Careful optimization of the specific Lewis acid and loading is required. | [2] |
| Organocatalysts (e.g., Proline derivatives) | 10-30 mol% | Typically used for asymmetric synthesis. | Can provide high enantioselectivity. | [3] |
Table 3: General Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to Reflux | Substrate dependent. Lower temperatures may improve selectivity but require longer reaction times. |
| Reaction Time | A few hours to overnight | Monitored by TLC or other analytical techniques to determine completion. |
| pH | Mildly Acidic | Crucial for iminium ion formation. |
Experimental Protocols
General Protocol for the Synthesis of 2,6-Diarylpiperidin-4-one
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (2 equivalents) and the ketone (e.g., acetone or a substituted ketone, 1 equivalent) in a suitable solvent such as ethanol.
-
Amine Addition: Add ammonium acetate (1 equivalent) to the solution. If using a primary or secondary amine, it is often added as its hydrochloride salt.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). Reactions are often left to stir for several hours or overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).[5]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Mannich reaction for piperidin-4-one synthesis and a typical experimental workflow for its optimization.
Caption: General mechanism of the Mannich reaction for piperidin-4-one synthesis.
Caption: Experimental workflow for the optimization of Mannich reaction conditions.
References
Technical Support Center: Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The Mannich-type condensation is sensitive to reaction time, temperature, and pH. Ensure that the reaction is heated appropriately, typically at reflux in a suitable solvent like ethanol, and for a sufficient duration.
-
Reagent Quality: The purity of your starting materials—benzaldehyde, 3-methyl-2-butanone (or ethyl methyl ketone), and the amine source (ammonium acetate or methylamine)—is crucial. Use freshly distilled benzaldehyde to remove any benzoic acid impurities.
-
Stoichiometry: The molar ratios of the reactants are critical. A common protocol involves a 2:1:1 molar ratio of benzaldehyde, ketone, and ammonium acetate, respectively. Deviations can lead to the formation of by-products and reduce the yield of the desired piperidone.
-
Inefficient N-methylation: If you are performing a two-step synthesis (piperidone formation followed by N-methylation), ensure the methylation step goes to completion. Use an adequate excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and a suitable base (e.g., potassium carbonate) in an appropriate solvent like acetone.
Q2: I am observing multiple spots on my TLC plate, even after purification. What are the likely by-products?
A2: The presence of multiple spots on a TLC plate indicates the formation of by-products. The most common impurities in this synthesis are:
-
Diastereomers: The target molecule has multiple chiral centers, leading to the formation of various stereoisomers. The desired product typically has the two phenyl groups in a cis-diequatorial orientation, which is the most thermodynamically stable conformation. Other isomers with different stereochemistry are common by-products and may have similar Rf values, making separation challenging.
-
Self-Condensation Products of the Ketone: Ketones with α-hydrogens, such as 3-methyl-2-butanone, can undergo self-aldol condensation under the reaction conditions, leading to the formation of α,β-unsaturated ketone by-products.
-
Bispidinones: A double Mannich reaction can occur, where a second molecule of the intermediate imine reacts with the initially formed piperidone, resulting in a bicyclic bispidinone by-product (e.g., 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one).
-
Unreacted Starting Materials: Incomplete reaction will leave traces of benzaldehyde and the ketone in the crude product.
-
N-unmethylated Precursor: If the N-methylation step is incomplete, the secondary amine, 3-methyl-2,6-diphenylpiperidin-4-one, will be present as a significant impurity.
Q3: How can I effectively purify the crude product to remove these by-products?
A3: Purification of this compound often requires more than simple recrystallization due to the presence of structurally similar by-products.
-
Column Chromatography: This is the most effective method for separating the desired product from its diastereomers and other by-products. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic piperidone product on the acidic silica gel.
-
Recrystallization: While challenging for removing diastereomers, recrystallization from a suitable solvent like ethanol can be effective for removing less soluble impurities and unreacted starting materials. It is often used as a final purification step after column chromatography.
Q4: The NMR spectrum of my product is complex and difficult to interpret. What should I be looking for?
A4: A complex NMR spectrum is often indicative of a mixture of diastereomers. Each isomer will have its own set of peaks, leading to a crowded spectrum.
-
Key Signals: For the desired cis-diequatorial product, you should expect to see distinct signals for the methyl groups, the protons on the piperidine ring, and the phenyl groups. The coupling constants of the protons on the piperidine ring can provide valuable information about their stereochemical relationship.
-
Comparison to Literature Data: Compare your obtained spectra with reported data for this compound to confirm the identity of the major product.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning the proton and carbon signals and in identifying the connectivity within the different isomeric structures present in your sample.
Summary of Potential By-products
| By-product Category | Chemical Nature | Reason for Formation | Suggested Mitigation Strategy |
| Stereoisomers | Diastereomers and enantiomers of the target molecule | Multiple chiral centers are formed during the reaction. | Optimize reaction conditions to favor the thermodynamically more stable isomer; use column chromatography for separation. |
| Ketone Self-Condensation Products | α,β-Unsaturated ketones | Aldol condensation of the starting ketone under reaction conditions. | Maintain careful control of reaction temperature and stoichiometry. |
| Bispidinones | Bicyclic diamines | Double Mannich reaction. | Use precise stoichiometry of reactants; avoid a large excess of the imine-forming components. |
| Incomplete N-methylation Product | Secondary amine (3-methyl-2,6-diphenylpiperidin-4-one) | Incomplete reaction during the N-methylation step. | Ensure sufficient reaction time, temperature, and an adequate excess of the methylating agent and base. |
| Unreacted Starting Materials | Benzaldehyde, 3-methyl-2-butanone | Incomplete reaction. | Increase reaction time or temperature; ensure proper mixing. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures for the Mannich condensation synthesis of substituted piperidin-4-ones.
Materials:
-
Benzaldehyde (freshly distilled)
-
3-Methyl-2-butanone
-
Ammonium acetate
-
Ethanol
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (0.2 mol) and 3-methyl-2-butanone (0.1 mol) in ethanol (100 mL).
-
Add ammonium acetate (0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude 3-methyl-2,6-diphenylpiperidin-4-one can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: N-methylation to form this compound
-
Dissolve the crude or purified 3-methyl-2,6-diphenylpiperidin-4-one (0.05 mol) in acetone (150 mL) in a round-bottom flask.
-
Add anhydrous potassium carbonate (0.1 mol) to the solution.
-
Add methyl iodide (0.075 mol) dropwise to the stirring suspension.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and established method is a two-step synthesis. The first step involves a one-pot Mannich condensation reaction of benzaldehyde, 3-methyl-2-butanone, and a source of ammonia (typically ammonium acetate) to form 3-methyl-2,6-diphenylpiperidin-4-one. The second step is the N-methylation of the piperidone intermediate using a methylating agent, such as methyl iodide, to yield the final product.
Q2: What are the critical parameters influencing the yield of the initial Mannich condensation?
A2: The yield of the Mannich reaction is sensitive to several factors, including the stoichiometry of the reactants, the choice of solvent, reaction temperature, and reaction time. The molar ratio of aldehyde to ketone to ammonia source is crucial and often requires optimization. Ethanol is a commonly used solvent for this reaction.
Q3: I am observing a low yield of the final product after N-methylation. What could be the issue?
A3: Low yields in the N-methylation step can result from incomplete reaction, degradation of the starting material or product, or inefficient purification. Ensure that the piperidone intermediate from the first step is sufficiently pure. The choice of base and methylating agent, as well as the reaction temperature, can significantly impact the efficiency of the N-methylation.
Q4: What are the common challenges encountered during the purification of this compound?
A4: A primary challenge in the purification of piperidine derivatives is their basic nature, which can lead to tailing and poor separation during silica gel column chromatography. Recrystallization is a frequently used and often effective method for purifying the final product and its intermediate. Ethanol is a commonly reported solvent for recrystallization.
Q5: Are there any known side reactions that can occur during the synthesis?
A5: During the Mannich condensation, potential side reactions include the formation of aldol condensation products from the ketone or aldehyde, as well as the formation of other complex mixtures if the reaction conditions are not well-controlled. Over-alkylation or reaction at other nucleophilic sites can be a concern during the N-methylation step if not performed under optimal conditions.
Troubleshooting Guides
Low Yield in Mannich Condensation (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incorrect stoichiometry of reactants. | Ensure the molar ratio of benzaldehyde:3-methyl-2-butanone:ammonium acetate is optimized. A common starting point is a 2:1:1 ratio. |
| Inappropriate solvent. | While ethanol is commonly used, exploring other polar protic or aprotic solvents may improve solubility and reaction rates. | |
| Insufficient reaction temperature or time. | The reaction is typically heated. Ensure the temperature is maintained at the optimal level (e.g., heating on a water bath) for a sufficient duration (e.g., 14 hours or as monitored by TLC). | |
| Formation of multiple products | Side reactions such as self-condensation of the ketone or aldehyde. | Control the reaction temperature carefully. Lowering the temperature might reduce the rate of side reactions. Ensure the purity of the starting materials. |
| Non-ideal pH of the reaction mixture. | The use of ammonium acetate provides a buffered system. However, ensuring the reaction medium is not overly acidic or basic can be beneficial. |
Low Yield in N-Methylation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of methylating agent or base. | Use a slight excess of the methylating agent (e.g., methyl iodide) and ensure an adequate amount of a suitable base (e.g., potassium carbonate) is present to neutralize the acid formed during the reaction. |
| Low reactivity of the piperidone nitrogen. | Ensure the piperidone intermediate is fully dissolved in a suitable solvent (e.g., acetone). The choice of a stronger, non-nucleophilic base might be necessary in some cases. | |
| Product degradation | Harsh reaction conditions. | Avoid excessively high temperatures or prolonged reaction times, which could lead to decomposition of the product. Monitor the reaction progress by TLC. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in crystallization | Presence of impurities. | Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography (with a basified mobile phase) might be necessary. |
| Incorrect choice of solvent. | Ethanol is a good starting point for recrystallization. If unsuccessful, a solvent screen with other alcohols or solvent/anti-solvent systems (e.g., ethanol/water, acetone/hexane) may be required. | |
| Tailing on silica gel chromatography | Strong interaction of the basic piperidine nitrogen with acidic silanol groups. | Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system to improve the peak shape and separation. |
Data Presentation
The following table summarizes reported yields for the synthesis of 3-methyl-2,6-diaryl-4-piperidones, which are structurally similar to the intermediate in the synthesis of the target molecule. Note that direct comparative data for this compound under varying conditions is limited in the literature.
| Reactants | Solvent | Yield of 3-methyl-2,6-diaryl-4-piperidone | Reference |
| Ethyl methyl ketone, substituted aromatic aldehydes, ammonium acetate | Ethanol | Not specified, but described as a viable synthetic route. | [1] |
| 3-Methyl-2-butanone, benzaldehyde, ammonium acetate | Ethanol | Not explicitly stated, but the synthesis was successful. | |
| Ketone, aldehyde, ammonia in a deep eutectic solvent (DES) | Glucose-Urea DES | 82% for 3-methyl-2,6-diphenyl piperidin-4-one. |
Experimental Protocols
Step 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one
-
Reactant Preparation : In a round-bottom flask, dissolve benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol) in 80 mL of distilled ethanol.
-
Reaction : Heat the mixture over a boiling water bath with shaking. Continue heating until the solution's color changes from yellow to orange.
-
Crystallization : Remove the flask from the heat and allow it to stand undisturbed for 14 hours.
-
Isolation : Collect the precipitated solid by filtration.
-
Purification : Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reactant Preparation : Dissolve the purified 3-methyl-2,6-diphenylpiperidin-4-one from Step 1 in acetone.
-
N-Methylation : Add potassium carbonate to the solution, followed by the addition of methyl iodide.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, filter off the potassium carbonate.
-
Isolation : Remove the acetone under reduced pressure to obtain the crude product.
-
Purification : Purify the final product by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Mechanism of the Mannich reaction for piperidone synthesis.
Caption: Experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Separation of Substituted 2,6-Diphenylpiperidin-4-one Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of diastereomers of substituted 2,6-diphenylpiperidin-4-ones.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for developing a separation method for 2,6-diphenylpiperidin-4-one diastereomers?
A1: A systematic approach is recommended. This typically begins with analyzing the physicochemical properties of your specific diastereomers. Based on their polarity, you can select an initial chromatographic method, such as normal-phase or reversed-phase HPLC. The process involves screening different stationary phases and mobile phase compositions to find suitable initial conditions. Following this, parameters like mobile phase modifiers, flow rate, and temperature are optimized to achieve the desired resolution between the diastereomeric peaks.[1]
Q2: Which chromatographic technique is most effective for separating these diastereomers: column chromatography, HPLC, or recrystallization?
A2: The most effective technique depends on the specific properties of the diastereomers and the scale of the separation.
-
High-Performance Liquid Chromatography (HPLC): This is often the most powerful technique for analytical and preparative-scale separation due to its high efficiency and the wide variety of available stationary phases.[1][2][3]
-
Column Chromatography: A common and cost-effective method for preparative-scale purification.[4][5][6] However, it may require repeated runs to achieve high purity, especially for diastereomers with similar polarities.[7]
-
Recrystallization: This can be a highly effective and scalable method, particularly if the diastereomers have significantly different solubilities in a given solvent system.[4][8][9] Fractional recrystallization can sometimes resolve compounds that are difficult to separate by chromatography.[10]
Q3: Which HPLC mode is better for separating piperidine diastereomers: normal-phase or reversed-phase?
A3: Both normal-phase (NP) and reversed-phase (RP) HPLC can be suitable. The choice is contingent on the specific structure and polarity of your substituted 2,6-diphenylpiperidin-4-one diastereomers.[1] NP-HPLC on a silica column with a mobile phase like ethanol/hexane can be effective.[1] For RP-HPLC, C18 columns are a common starting point, though other stationary phases like pentafluorophenyl (PFP) might provide better selectivity for certain compounds.[1]
Q4: What role do mobile phase additives play in the separation of these basic compounds?
A4: Mobile phase additives can significantly enhance peak shape and selectivity. Since piperidines are basic, their interaction with residual silanols on silica-based columns can cause peak tailing. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can mitigate these interactions and reduce peak tailing.[1]
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a crucial parameter for method optimization. Modifying the column temperature can alter retention times, selectivity, and peak shape.[1] It is advisable to test a range of temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal condition for your specific separation.[1]
Troubleshooting Guides
Issue 1: Poor Resolution Between Diastereomer Peaks
-
Possible Cause: Inappropriate stationary phase chemistry.
-
Solution: Screen a variety of stationary phases. For reversed-phase, test columns with different selectivities (e.g., C18, PFP, Cyano). For normal-phase, bare silica is a good starting point.[1] Chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak), can also be highly effective for diastereomer separations.[1][2]
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and the aqueous/non-polar phase.[1] Experiment with different solvent systems; for instance, adding solvents like toluene or a small percentage of an alcohol (methanol, ethanol) can sometimes improve separation on silica gel.[7]
-
-
Possible Cause: Flow rate is too high.
-
Solution: A high flow rate can decrease efficiency and lead to poor resolution. Try reducing the flow rate to balance separation quality with analysis time.[1]
-
-
Possible Cause: Incorrect temperature.
-
Solution: Temperature affects the thermodynamics of the separation. Analyze your sample at different temperatures to evaluate the impact on resolution.[1]
-
Issue 2: Peak Tailing
-
Possible Cause: Strong interaction between the basic piperidine nitrogen and active sites (e.g., acidic silanols) on the silica-based stationary phase.
-
Solution: Add a basic modifier like diethylamine (DEA) to the mobile phase to compete for the active sites and improve peak symmetry.[1]
-
-
Possible Cause: Column overload.
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the concentration or volume of the injected sample.[1]
-
Issue 3: Peak Fronting
-
Possible Cause: The sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Solution: Whenever feasible, dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]
-
-
Possible Cause: Column overload.
-
Solution: Similar to peak tailing, injecting an excessive amount of sample can cause fronting. Decrease the amount of sample injected onto the column.[1]
-
Data Presentation
Table 1: Example Column Chromatography Conditions for Piperidine Derivatives
| Stationary Phase | Mobile Phase System | Ratio (v/v) | Reference |
| Silica Gel | Hexane / Diethyl Ether | 80:20 | [7] |
| Silica Gel (100–200 mesh) | Petroleum Ether / Ethyl Acetate | 9:1 | [4] |
Table 2: HPLC Performance Data for Related Piperidine-2,6-dione Analogues
| Chiral Stationary Phase | Mobile Phase | Resolution Factor (Rₛ) | Reference |
| Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 - 5.33 | [2] |
| Chiralpak IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.33 - 0.67 | [2] |
Experimental Protocols
Protocol 1: General Method for Gravity Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a low-polarity solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase (e.g., hexane/diethyl ether, 80:20) to the column and begin collecting fractions.[7]
-
Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) to identify which fractions contain the separated diastereomers.
-
Solvent Evaporation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Systematic Approach for HPLC Method Development
-
Analyte Characterization: Determine the structure and pKa of the substituted 2,6-diphenylpiperidin-4-one diastereomers.
-
Initial Column and Mobile Phase Selection:
-
Initial Screening: Perform a broad gradient elution to determine the approximate conditions under which the compounds elute.
-
Optimization:
-
Mobile Phase: Systematically adjust the ratio of the organic and aqueous/non-polar solvents to optimize selectivity.[1]
-
Additives: For RP-HPLC of these basic compounds, add a small amount (e.g., 0.1%) of diethylamine (DEA) to the mobile phase to improve peak shape.[1]
-
Temperature: Analyze the sample at various temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[1]
-
Flow Rate: Adjust the flow rate to find the best balance between resolution and analysis time.[1]
-
-
Method Validation: Once optimal conditions are found, validate the method for its intended purpose.
Visualizations
Caption: A general workflow for the separation of diastereomers.
Caption: A logical guide for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-up Synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one.
Troubleshooting Guides
Issue 1: Low Yield in Mannich Condensation Step
Question: We are experiencing significantly lower than expected yields during the initial Mannich condensation of benzaldehyde, ethyl methyl ketone, and ammonium acetate. What are the potential causes and solutions?
Answer: Low yields in this step are a common challenge during scale-up. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in the Mannich reaction.
Potential Causes & Solutions:
-
Inadequate Temperature Control: The Mannich reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions.
-
Solution: Ensure the reactor's cooling system is adequate for the scale. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.
-
-
Side Reactions: The formation of byproducts, such as those from the aldol condensation of ethyl methyl ketone with itself or with benzaldehyde, can reduce the yield of the desired piperidinone.
-
Solution: Optimize the reaction temperature. Lower temperatures may favor the desired reaction pathway. Additionally, ensure the purity of the starting materials, as impurities can catalyze side reactions.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.
-
Solution: Carefully verify the molar equivalents of benzaldehyde, ethyl methyl ketone, and the ammonia source (ammonium acetate).
-
-
Inefficient Mixing: Poor agitation can create localized areas of high reactant concentration, leading to increased byproduct formation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Increase the stirring speed to ensure homogeneity.
-
Issue 2: Difficulty in Product Purification and Crystallization
Question: We are struggling to obtain a high-purity product after the N-methylation step. The crude product is an oil, or the crystallization yield is very low. What can we do?
Answer: Purification challenges at scale are common, especially when dealing with multi-substituted piperidine derivatives. The physical properties of the crude product can be highly dependent on residual solvents and impurities.
Potential Causes & Solutions:
-
Presence of Stereoisomers: The synthesis can produce a mixture of diastereomers, which may have different crystallization properties and can form eutectic mixtures, making purification by crystallization difficult.
-
Solution: Analyze the crude product by NMR or HPLC to determine the isomeric ratio. It may be necessary to optimize the reaction conditions of the Mannich condensation to favor the formation of the desired stereoisomer (typically the one with equatorial substituents). Column chromatography may be required to separate isomers before final crystallization.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.
-
Solution: Conduct a solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Ethanol is commonly used for this class of compounds.
-
-
Cooling Rate: Rapid cooling can lead to the precipitation of an amorphous solid or oiling out, rather than the formation of well-defined crystals.
-
Solution: Implement a controlled, gradual cooling profile. Seeding the supersaturated solution with a small amount of pure crystals can also promote controlled crystal growth.
-
-
Residual Impurities: Byproducts from the reaction or unreacted starting materials can inhibit crystallization.
-
Solution: Ensure the crude product is appropriately worked up to remove major impurities before attempting crystallization. A pre-purification step, such as a wash with a non-polar solvent to remove unreacted benzaldehyde, may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the formation of the piperidin-4-one ring?
A1: The synthesis of the 2,6-diphenyl-3-methylpiperidin-4-one precursor is a classic example of a Mannich condensation reaction. This is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), a ketone with an enolizable proton (ethyl methyl ketone), and an amine (ammonia, from ammonium acetate). The reaction proceeds through the formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the enolate of the ketone. A second condensation with another molecule of aldehyde and subsequent cyclization and dehydration leads to the piperidin-4-one ring.
Q2: How critical is stereochemistry in this synthesis, and how can it be controlled?
A2: Stereochemistry is very important as different stereoisomers can have different pharmacological activities. The piperidine ring typically adopts a chair conformation, and the thermodynamic product usually has the bulky phenyl and methyl groups in the more stable equatorial positions. Stereocontrol can be influenced by reaction conditions such as temperature and solvent. Prolonged reaction times at elevated temperatures can allow for equilibration to the most stable isomer. For more precise control, asymmetric synthesis strategies using chiral auxiliaries or catalysts may be employed.
Q3: What are the safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Runaway: The Mannich reaction can be exothermic. A thorough understanding of the reaction's thermal profile is necessary to prevent a runaway reaction.
-
Reagent Handling: Benzaldehyde is a combustible liquid and an irritant. Methyl iodide, a common N-methylating agent, is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the formation of gaseous byproducts or an increase in vapor pressure with temperature could lead to a dangerous pressure build-up. The reactor should be equipped with appropriate pressure relief systems.
Q4: Are there greener alternatives to the traditional solvents and reagents?
A4: Yes. Some research has shown that deep eutectic solvents (DES), such as a mixture of glucose and urea, can be used as an effective and environmentally friendly reaction medium for the synthesis of piperidin-4-one derivatives, with reported high yields. For the N-methylation step, dimethyl carbonate (DMC) is considered a greener alternative to methyl iodide or dimethyl sulfate, although it may require higher temperatures or specific catalysts.
Quantitative Data Summary
| Parameter | Mannich Reaction (Lab Scale) | N-Methylation (Lab Scale) |
| Reactants | Benzaldehyde, 3-methyl-2-butanone, Ammonium acetate | 3-methyl-2,6-diphenylpiperidin-4-one, Methyl iodide, K₂CO₃ |
| Solvent | Ethanol | Acetone |
| Temperature | Boiling water bath | Not specified |
| Reaction Time | 14 hours | Not specified |
| Reported Yield | Not explicitly stated for the intermediate | Not explicitly stated |
Note: The provided literature primarily describes the synthesis of the precursor, with the N-methylation being a subsequent step. Quantitative data for the scale-up of the complete synthesis of this compound is limited in the reviewed sources. The table reflects typical lab-scale conditions mentioned.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one (Mannich Condensation)
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: To 80 mL of ethanol, add benzaldehyde (0.20 mol), 3-methyl-2-butanone (0.10 mol), and ammonium acetate (0.10 mol).
-
Reaction: Heat the mixture using a controlled heating mantle to reflux (approximately 78-80°C). The solution will typically turn yellow and then orange. Maintain the reflux with vigorous stirring for 14 hours.
-
Crystallization and Isolation: After the reaction period, cool the mixture to room temperature and then further cool in an ice bath for 2-4 hours to allow the product to precipitate.
-
Filtration: Collect the precipitated solid by filtration and wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum.
Protocol 2: N-Methylation to this compound
-
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer and a reflux condenser, dissolve the 3-methyl-2,6-diphenylpiperidin-4-one intermediate in acetone.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution, followed by the slow addition of methyl iodide.
-
Reaction: Stir the mixture at room temperature or with gentle heating to reflux until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: After the reaction is complete, filter off the inorganic salts.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Alkylation of 2,6-Diphenylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2,6-diphenylpiperidin-4-one. Our goal is to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of 2,6-diphenylpiperidin-4-one.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
-
Steric Hindrance: The two phenyl groups at the 2 and 6 positions create significant steric bulk around the nitrogen atom, which can impede the approach of the alkylating agent.
-
Solution: Use a less bulky alkylating agent if possible. For instance, methyl iodide is more reactive than larger alkyl halides. Increase the reaction temperature to provide more energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions.
-
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen effectively, leading to a low concentration of the nucleophilic amine.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly for less reactive alkylating agents. When using NaH, ensure anhydrous conditions as it reacts violently with water.
-
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Leaving Group Ability: The alkylating agent may have a poor leaving group, making the nucleophilic substitution reaction slow.
-
Solution: Use an alkylating agent with a better leaving group. For example, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.
-
Issue 2: Formation of a Major Byproduct
Possible Side Reactions and Mitigation Strategies:
-
Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. This is a common side reaction in the alkylation of secondary amines.[3]
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the 2,6-diphenylpiperidin-4-one relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
-
-
-
C-Alkylation: Although less common for nitrogen heterocycles under these conditions, alkylation at the carbon atoms adjacent to the ketone (C3 and C5) is a theoretical possibility, especially if a very strong base is used which could generate an enolate.
-
Mitigation: Use a base that is selective for N-deprotonation over C-deprotonation. Bases like potassium carbonate are generally preferred to minimize this side reaction. Using stronger bases like NaH may increase the risk of C-alkylation.
-
-
Favorskii Rearrangement: This rearrangement can occur with α-halo ketones in the presence of a base. If your alkylating agent is a halo-ketone or if there are α-halo ketone impurities, this could be a potential side reaction.
-
Mitigation: Ensure the purity of your starting materials and alkylating agents. If using α-halo ketones as alkylating agents, be aware of this potential rearrangement and adjust conditions accordingly, for instance by using a non-protic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the alkylation of 2,6-diphenylpiperidin-4-one?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the N-alkylated tertiary amine product reacts further with the alkylating agent. While C-alkylation at the positions alpha to the carbonyl group is possible, it is less commonly observed under typical N-alkylation conditions.
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in deprotonating the secondary amine, making it nucleophilic.
-
Weak bases (e.g., K₂CO₃): These are often sufficient for reactive alkylating agents like methyl iodide or benzyl bromide and can help minimize side reactions like C-alkylation.[4]
-
Strong bases (e.g., NaH): These are more effective for less reactive alkylating agents but may increase the likelihood of side reactions. It is critical to use them under strictly anhydrous conditions.[5]
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the piperidone and the base, and they do not interfere with the reaction. N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used and have been shown to be effective.[1][2]
Q4: How can I purify the N-alkylated product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and chloroform, can also be an effective purification method.[6][7]
Q5: Is it possible to perform reductive amination to obtain the N-alkylated product?
A5: Yes, reductive amination is an excellent alternative to direct alkylation. This method involves reacting the 2,6-diphenylpiperidin-4-one with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). A key advantage of this method is that it avoids the problem of over-alkylation.[8]
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of 2,6-diarylpiperidin-4-ones, providing a comparative overview of different reagents and their resulting yields.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Alkyl-2,6-diarylpiperidin-4-ones | Benzyl bromide | K₂CO₃ | DMF | Not specified | Not specified | 87-92 | [8] |
| 2,6-bis(4-methoxyphenyl)piperidin-4-one | Iodomethane | anhy. K₂CO₃ | Acetone | Not specified | Not specified | Not specified | [9] |
| Piperidin-2-ylmethyl acetate | Alkyl halide | K₂CO₃ | DMF | RT to 70°C | 12-24h | Good | [10] |
| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | anhy. K₂CO₃ | Dry DMF | 65°C | 14h | 89.28 | [11] |
| 1H-Indazole | Alkyl bromide | NaH | THF | Not specified | Not specified | >99 (N-1) | [5] |
Experimental Protocols
Protocol 1: N-Benzylation of 2,6-Diphenylpiperidin-4-one
This protocol is adapted from the successful N-benzylation of similar 2,6-diarylpiperidin-4-ones.[8]
Materials:
-
2,6-Diphenylpiperidin-4-one
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-diphenylpiperidin-4-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 65°C and stir for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-benzyl-2,6-diphenylpiperidin-4-one.
Protocol 2: N-Methylation of 2,6-Diphenylpiperidin-4-one
This protocol is based on the N-methylation of a similar piperidone intermediate.[12]
Materials:
-
2,6-Diphenylpiperidin-4-one
-
Methyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-diphenylpiperidin-4-one (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add methyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed as indicated by TLC.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-2,6-diphenylpiperidin-4-one.
-
If necessary, purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Reaction pathway for the alkylation of 2,6-diphenylpiperidin-4-one and potential side reactions.
Caption: Troubleshooting workflow for low reactivity in the alkylation of 2,6-diphenylpiperidin-4-one.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and Structurally Related Piperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis, stereochemistry, and biological activities of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one with other key piperidin-4-one derivatives. The information is supported by experimental data from various studies to aid in research and drug development.
Introduction to Piperidin-4-ones
Piperidin-4-one and its derivatives are a significant class of heterocyclic compounds that form the structural core of many natural products and synthetic molecules with diverse pharmacological activities.[1] Their versatile scaffold allows for substitutions at various positions, leading to a wide range of biological properties, including antimicrobial, antifungal, cytotoxic, and anticancer activities.[1][2] The synthesis of these compounds is most commonly achieved through the Mannich reaction, a one-pot condensation that offers a straightforward route to the piperidin-4-one ring system.[2]
This guide focuses on this compound and compares its characteristics with other notable piperidin-4-one derivatives, highlighting the structure-activity relationships that govern their biological effects.
Synthesis and Stereochemistry
The primary method for synthesizing 2,6-diarylpiperidin-4-ones is the Mannich condensation reaction. This involves the reaction of an aromatic aldehyde, a ketone, and a source of ammonia (like ammonium acetate).[2] The stereochemistry of the resulting piperidin-4-one ring is a crucial aspect, with the chair conformation being the most prevalent.[3]
In the case of this compound, the piperidone ring adopts a chair conformation where both the phenyl groups at positions 2 and 6, and the methyl group at position 3, are in equatorial orientations.[4][5] This conformation is a key factor influencing its interaction with biological targets.
General Synthesis Workflow for 2,6-Diarylpiperidin-4-ones
The following diagram illustrates the general Mannich condensation reaction for the synthesis of 2,6-diarylpiperidin-4-ones.
Caption: General synthesis workflow for this compound.
Comparative Data
The following tables summarize key data points for this compound and other selected piperidin-4-one derivatives to facilitate a direct comparison of their properties.
Physicochemical and Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR Data (δ ppm) | 13C NMR Data (δ ppm) |
| This compound | C₁₉H₂₁NO | 279.38 | Not specified in provided results | Not fully specified | Not fully specified |
| 2,6-diphenylpiperidin-4-one | C₁₇H₁₇NO | 251.32 | Not specified | Not specified | Not specified |
| N-Methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | C₂₀H₁₇Cl₂NO | 370.27 | Not specified | Not specified | Not specified |
| N-Methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | C₂₀H₁₇Br₂NO | 459.17 | Not specified | Not specified | Not specified |
Note: Complete spectral data for this compound was not available in a single collated source from the search results.
Comparative Cytotoxic Activity
The cytotoxic potential of piperidin-4-one derivatives is a significant area of research, with many compounds showing promising activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-Methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | T47D (Breast Cancer) | 8 µg/mL | [6] |
| N-Methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | T47D (Breast Cancer) | 4 µg/mL | [6] |
| N-aroyl-3,5-bis(benzylidene)-4-piperidone derivatives | Molt 4/C8, CEM T-lymphocytes, L1210 | Low micromolar to submicromolar | [7] |
Note: IC₅₀ values for this compound were not found in the comparative studies searched.
Comparative Antimicrobial and Antifungal Activity
Many piperidin-4-one derivatives exhibit significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of this activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound O-(2-chlorophenylmethyl)oxime | Aspergillus flavus | Potent activity | [8] |
| This compound O-(2-bromophenylmethyl)oxime | Candida-51 | Potent activity (more active than reference) | [8] |
| 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Bacillus subtilis | Good activity | [8] |
| Various 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Significant activity | [2] |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various fungi | Very high activity | [2] |
Note: Direct antimicrobial data for the parent this compound was not prominently featured in the comparative results.
Experimental Protocols
Synthesis of this compound[4]
Materials:
-
Benzaldehyde (0.20 mol)
-
3-Methyl-2-butanone (0.10 mol)
-
Ammonium acetate (0.10 mol)
-
Distilled ethanol (80 ml)
-
Acetone
-
Methyl iodide
-
Potassium carbonate
Procedure:
-
Dissolve benzaldehyde, 3-methyl-2-butanone, and ammonium acetate in distilled ethanol.
-
Heat the mixture over a boiling water bath with shaking until the solution develops a yellow color that changes to orange.
-
Allow the solution to stand undisturbed for 14 hours.
-
Filter the precipitated solid (the piperidone intermediate) and purify by recrystallization from ethanol.
-
Dissolve the purified piperidone intermediate in acetone.
-
Add methyl iodide and potassium carbonate to the solution to carry out the N-methylation.
-
Work-up and purification of the final product would follow standard organic synthesis procedures (not detailed in the source).
Cytotoxicity Assay (MTT Assay)
The following diagram outlines a typical workflow for assessing the cytotoxicity of piperidin-4-one derivatives using an MTT assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)[9][10][11]
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (piperidin-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
0.5 McFarland turbidity standard.
-
Incubator (37°C).
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in MHB directly in the microtiter plate wells to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing the diluted compound) with the bacterial suspension.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidin-4-one derivatives is highly dependent on the nature and position of the substituents on the piperidine ring and the aryl groups.
-
Substituents on the Aryl Rings: Electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups (e.g., methoxy) on the phenyl rings at C-2 and C-6 can significantly influence cytotoxic and antimicrobial activities.[9]
-
Substitution on the Piperidine Nitrogen: N-acylation or N-alkylation can modulate the cytotoxic potency. For instance, N-aroyl-3,5-bis(benzylidene)-4-piperidones have shown enhanced cytotoxicity, suggesting that the N-substituent may interact with an auxiliary binding site.[7]
-
Substitution at C-3 and C-5: The presence and stereochemistry of substituents at the C-3 and C-5 positions can affect the conformation of the piperidine ring (chair vs. twist-boat) and, consequently, its biological activity.[8] Sterically bulky groups can lead to a preference for a twist-boat conformation.[8]
Conclusion
This compound is a representative member of the pharmacologically significant piperidin-4-one class of compounds. This guide has provided a comparative overview of its synthesis, stereochemistry, and biological activities in the context of other related derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The structure-activity relationships highlighted underscore the potential for designing novel piperidin-4-one derivatives with enhanced therapeutic properties. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative potency and potential of these promising compounds.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Biological Activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and Other N-Substituted Piperidones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and other N-substituted piperidones. While direct comparative studies with extensive quantitative data for this compound are limited in the available literature, this document synthesizes findings from various studies on related N-substituted piperidone scaffolds to infer structure-activity relationships. The focus is on cytotoxic and antimicrobial activities, which are the most commonly reported biological effects for this class of compounds.
Executive Summary
Piperidin-4-one derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties[1][2][3]. The substitution at the nitrogen atom of the piperidine ring plays a crucial role in modulating these activities. This guide collates experimental data from multiple sources to facilitate a comparative understanding of how N-substitution impacts the biological performance of these compounds.
Comparative Biological Activity
The biological activity of piperidone derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. While specific data for this compound is sparse, studies on analogous structures suggest that N-substitution can enhance cytotoxic and antimicrobial effects.
Cytotoxic Activity
The in vitro cytotoxicity of various N-substituted piperidones has been evaluated against a range of cancer cell lines. The data suggests that the presence and nature of the N-substituent can significantly impact the potency of these compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of N-Substituted Piperidone Derivatives
| Compound/Scaffold | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 3,5-bis(3,4-difluorobenzylidene)-4-piperidone | -H | CEM (Leukemia) | >10 | [4] |
| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone | -COCHCI2 | CEM (Leukemia) | 0.098 | [4] |
| 3,5-bis(3,4-dichlorobenzylidene)-4-piperidone | -H | CEM (Leukemia) | >10 | [4] |
| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone | -COCHCI2 | CEM (Leukemia) | 0.081 | [4] |
| 2,6-diphenylpiperidin-4-one | -H | Molt-4 (Leukemia) | >100 | [5] |
| N-acryloyl-3,5-bis(benzylidene)-2,6-diphenylpiperidin-4-one | -COCH=CH2 | Molt-4 (Leukemia) | 1.2 | [5] |
| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | -H | MV-4-11 (Leukemia) | ~5 | [6] |
| N-methyl-(3E,5E)-3,5-bis(3-bromobenzylidene)-4-piperidone | -CH3 | T47D (Breast Cancer) | 4 | [7] |
| N-methyl-(3E,5E)-3,5-bis(2-chlorobenzylidene)-4-piperidone | -CH3 | T47D (Breast Cancer) | 8 | [7] |
Note: The core structures of the piperidone scaffolds in this table vary, which is a significant factor in their biological activity. Direct comparison of IC50 values should be made with caution.
Antimicrobial Activity
Several N-substituted piperidone derivatives have been screened for their activity against various bacterial and fungal strains. The data indicates that these compounds can possess moderate to potent antimicrobial properties.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of N-Substituted Piperidone Derivatives
| Compound/Scaffold | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 3-benzyl-2,6-diarylpiperidine-4-ones (various aryl groups) | -H | S. aureus, B. subtilis, E. coli, A. niger | 50 - >100 | [8] |
| N-methyl-4-piperidone derived curcuminoids (various arylidenes) | -CH3 | Streptococcus mutans | 250 - 500 | |
| N-methyl-4-piperidone derived curcuminoids (various arylidenes) | -CH3 | Streptococcus salivarius | 250 - >1000 | |
| 2,6-diaryl-3-methyl-4-piperidone oximes (various aryl groups) | -H | Aspergillus niger | Potent (qualitative) | [3] |
| 2,6-diaryl-3-methyl-4-piperidone oximes (various aryl groups) | -H | Candida albicans | Potent (qualitative) | [3] |
Note: The data presented is for a range of compounds within the specified class. For detailed activity of individual compounds, please refer to the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the cell culture medium. The old medium is aspirated from the wells, and 100 µL of the medium containing the test compound is added. The plates are then incubated for a further 24-72 hours.
-
MTT Addition: A stock solution of MTT (5 mg/mL in PBS) is prepared. After the treatment period, 100 µL of the working MTT solution (diluted in medium to a final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway
Several studies suggest that cytotoxic piperidone derivatives induce cell death through apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway, which is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
Caption: Generalized intrinsic apoptotic pathway induced by some cytotoxic piperidone derivatives.
Experimental Workflow for In Vitro Cytotoxicity Testing
The general workflow for evaluating the cytotoxic potential of piperidone derivatives involves a series of standardized in vitro assays.
Caption: Standard workflow for in vitro cytotoxicity evaluation of piperidone derivatives.
Conclusion
Generally, the introduction of an N-acyl or N-alkyl group appears to enhance cytotoxicity compared to the unsubstituted (N-H) counterparts. However, the overall activity is a complex interplay of substitutions at the nitrogen, the aryl groups at positions 2 and 6, and other positions on the piperidine ring.
Further research focusing on a systematic variation of the N-substituent on the this compound scaffold is warranted to establish a clear structure-activity relationship and to identify lead compounds for further development as therapeutic agents. The experimental protocols and workflows provided in this guide offer a robust framework for such future investigations.
References
- 1. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Analgesic Activity of Morphine and 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of the well-established opioid analgesic, morphine, and the synthetic piperidone derivative, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. The information presented is intended to support research and development efforts in the field of pain management. While extensive data exists for morphine, this guide also highlights the current knowledge gap regarding the specific analgesic activity of this compound.
Introduction to the Compounds
Morphine is a potent opiate analgesic drug that is the principal active agent in opium. It acts directly on the central nervous system (CNS) to relieve pain. It is a benchmark against which other analgesics are often compared.
This compound is a synthetic heterocyclic compound belonging to the piperidone class. Piperidone derivatives have been investigated for a variety of pharmacological activities, including analgesic effects. However, specific and detailed analgesic data for this particular compound is not extensively available in publicly accessible literature.
Analgesic Profile of Morphine
Morphine is a gold standard for the treatment of severe pain. Its analgesic effects are primarily mediated by its interaction with opioid receptors, particularly the μ-opioid receptor (MOR), which are widely distributed in the brain, spinal cord, and peripheral tissues.
Quantitative Analgesic Data for Morphine
The analgesic efficacy of morphine has been extensively quantified in various preclinical models. The following table summarizes typical data from two standard analgesic assays: the hot plate test and the tail-flick test. These tests measure the latency of a thermal nociceptive response in rodents.
| Analgesic Assay | Animal Model | Route of Administration | ED50 (Effective Dose, 50%) |
| Hot Plate Test | Mouse | Subcutaneous (s.c.) | ~ 5-10 mg/kg |
| Tail-Flick Test | Mouse | Subcutaneous (s.c.) | ~ 2-5 mg/kg |
Note: ED50 values can vary depending on the specific experimental conditions, including the strain and sex of the animal, and the precise protocol used.
Morphine's Analgesic Signaling Pathways
The binding of morphine to opioid receptors initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals. Several key signaling pathways are involved:
-
PI3Kγ/AKT/nNOS/NO/KATP Pathway: In peripheral neurons, morphine activates a pathway involving phosphatidylinositol-3-kinase gamma (PI3Kγ), protein kinase B (AKT), neuronal nitric oxide synthase (nNOS), nitric oxide (NO), and ATP-sensitive potassium (KATP) channels. This leads to hyperpolarization of nociceptive neurons, reducing their excitability.
-
PLC/PKC Pathway: Morphine can also activate the phospholipase C (PLC) and protein kinase C (PKC) pathway, which can have complex and sometimes opposing roles in nociception.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is also implicated in both the analgesic and the long-term effects of morphine, such as tolerance and hyperalgesia.
Below is a diagram illustrating the primary analgesic signaling pathway of morphine.
Analgesic Profile of this compound
Chemical Structure
The chemical structure of this compound is shown below.
Further research, including in vivo analgesic assays and receptor binding studies, is required to elucidate the analgesic potential and mechanism of action of this compound.
Experimental Protocols for Analgesic Activity Assessment
Standardized animal models are crucial for the preclinical evaluation of analgesic compounds. The following are detailed methodologies for two commonly used tests.
Hot Plate Test
The hot plate test is a widely used method to assess central analgesic activity. It measures the reaction time of an animal to a thermal stimulus.
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (typically 55 ± 0.5°C). The apparatus is usually enclosed by a transparent cylinder to keep the animal on the heated surface.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each animal individually on the hot plate and recording the time it takes for the animal to exhibit a nociceptive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Administer the test compound (e.g., this compound) or the reference drug (morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
The percentage of the maximum possible effect (% MPE) is often calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for evaluating centrally acting analgesics. It measures the latency to withdraw the tail from a noxious thermal stimulus.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on a portion of the animal's tail.
Procedure:
-
Acclimatize the animals to the restraining device used in the apparatus.
-
Gently place the animal in the restrainer with its tail positioned over the light source.
-
Activate the light source and measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue injury. This is the baseline latency.
-
Administer the test compound or reference drug.
-
Measure the tail-flick latency at various time points after drug administration.
-
Analgesic activity is indicated by a significant increase in the tail-flick latency compared to the baseline. The % MPE can also be calculated.
Experimental Workflow for Comparative Analgesic Study
The following diagram outlines a typical workflow for a comparative study of analgesic activity.
Conclusion
Morphine remains a cornerstone in pain management, with well-characterized analgesic properties and signaling mechanisms. Its efficacy is extensively documented through various preclinical and clinical studies. In contrast, while the chemical class of piperidones, to which this compound belongs, is of interest for its potential pharmacological activities, there is a clear lack of specific and quantitative data on the analgesic effects of this particular compound in the public domain.
For researchers and drug development professionals, this guide underscores the importance of morphine as a reference standard and identifies this compound as a compound for which further investigation is warranted to determine its potential as a novel analgesic agent. Future studies employing standardized analgesic assays are necessary to build a comprehensive pharmacological profile for this compound and to enable a direct and meaningful comparison with established analgesics like morphine.
A Comparative Guide to the Synthetic Routes of Substituted 2,6-Diphenylpiperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
The substituted 2,6-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of these molecules is, therefore, of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this important class of heterocyclic ketones, with a focus on the widely employed Mannich condensation and a discussion of other potential, though less documented, strategies.
At a Glance: Comparison of Synthetic Routes
The synthesis of substituted 2,6-diphenylpiperidin-4-ones is predominantly achieved through the Mannich condensation , a one-pot, three-component reaction. Alternative methods for piperidinone synthesis, such as the Robinson-Schöpf and Hantzsch reactions, are well-established for other piperidine-containing structures but are not commonly reported for the specific synthesis of 2,6-diphenylpiperidin-4-ones.
| Synthetic Route | Key Reactants | General Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Mannich Condensation (Conventional) | Substituted Benzaldehyde, a Ketone, Ammonium Acetate | Ethanolic solution, reflux or heating | 25-80%[1] | One-pot reaction, readily available starting materials, operational simplicity. | Moderate to good yields, sometimes requires purification of an intermediate hydrochloride salt. |
| Mannich Condensation (Green Synthesis) | Substituted Benzaldehyde, a Ketone, Ammonia Source | Deep Eutectic Solvent (e.g., Glucose-Urea or Glucose-Choline Chloride), heating (100-120°C) | 70-90%[2][3] | Environmentally benign solvent, high yields, atom economy. | Requires preparation of the Deep Eutectic Solvent. |
Visualizing the Synthetic Pathways
To better understand the transformations involved, the following diagrams illustrate the key reaction pathways.
Caption: General workflow of the one-pot Mannich condensation.
Caption: Decision logic for the synthesis of the target compound.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the key synthetic routes discussed.
Protocol 1: Conventional Mannich Condensation
This protocol is a generalized procedure based on the classical approach.
Materials:
-
Substituted benzaldehyde (0.2 mol)
-
Ketone (e.g., acetone or ethyl methyl ketone) (0.1 mol)
-
Ammonium acetate (0.1 mol)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone
-
Ammonia solution
-
Ether
Procedure:
-
A mixture of the substituted aldehyde (0.2 mol), ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is heated.
-
The reaction mixture is then allowed to stand at room temperature, often overnight.
-
Concentrated hydrochloric acid is added to precipitate the hydrochloride salt of the piperidinone.
-
The precipitate is collected by filtration and washed with an ethanol-ether mixture.
-
The hydrochloride salt is suspended in acetone, and a strong ammonia solution is added to liberate the free base.
-
Dilution with excess water precipitates the crude product, which is then filtered, washed with water, and dried.
-
The final product can be recrystallized from a suitable solvent, such as ethanol.
Protocol 2: Green Synthesis via Mannich Condensation using a Deep Eutectic Solvent
This protocol utilizes a more environmentally friendly deep eutectic solvent (DES).
Materials:
-
Substituted benzaldehyde (20 mmol)
-
Ketone (10 mmol)
-
Saturated ammonia solution (10 mL)
-
Glucose-Choline Chloride DES (20 mL) (prepared by mixing glucose and choline chloride in a 1:1 molar ratio and heating until a clear liquid is formed)
Procedure:
-
In a round-bottom flask, the substituted benzaldehyde (20 mmol), ketone (10 mmol), saturated ammonia solution (10 mL), and Glucose-Choline Chloride DES (20 mL) are combined.[2]
-
The mixture is refluxed at 100-120°C with stirring for the appropriate time (typically a few hours, monitored by TLC).[2]
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by extraction with a suitable organic solvent, followed by washing and drying of the organic phase.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.
Comparative Analysis of Synthetic Routes
Mannich Condensation
The Mannich condensation is the most widely reported and versatile method for the synthesis of substituted 2,6-diphenylpiperidin-4-ones. Its popularity stems from its one-pot nature, which combines two molecules of an aromatic aldehyde, one molecule of a ketone, and a source of ammonia (typically ammonium acetate) to directly form the piperidinone ring.
Performance and Experimental Data: The yields of the Mannich reaction can vary depending on the specific substrates and reaction conditions. Conventional methods using ethanol as a solvent and requiring heating or reflux often provide moderate to good yields. For instance, the synthesis of 2,6-diphenylpiperidin-4-one from benzaldehyde, acetone, and ammonium acetate has been reported with varying yields, sometimes as low as 25%[1]. However, modifications and optimization can lead to higher yields.
A significant advancement in the Mannich synthesis of these compounds is the use of deep eutectic solvents (DES) as a green alternative to volatile organic solvents. Syntheses performed in DES like glucose-urea or glucose-choline chloride have demonstrated excellent yields, often in the range of 85-90%[2][3]. These methods are not only more environmentally friendly but also offer high atom economy.
Alternative Synthetic Routes: Robinson-Schöpf and Hantzsch Syntheses
While the Mannich condensation dominates the literature for the synthesis of 2,6-diphenylpiperidin-4-ones, other classical reactions for piperidine ring formation are worth noting.
-
Robinson-Schöpf Reaction: This reaction is a powerful tool for the synthesis of tropinones and related bicyclic piperidine structures. It typically involves the condensation of a dialdehyde, a primary amine, and acetonedicarboxylic acid. While it is a type of double Mannich reaction, its application is generally directed towards more complex bridged systems, and there is a lack of specific reports on its use for the synthesis of simple, non-bridged 2,6-diphenylpiperidin-4-ones.
-
Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. While this method is excellent for creating substituted pyridine rings, it is not the typical route for the synthesis of saturated piperidin-4-ones. The starting materials and the resulting oxidation state of the product differ significantly from what is required for 2,6-diphenylpiperidin-4-ones.
Conclusion
For the synthesis of substituted 2,6-diphenylpiperidin-4-ones, the Mannich condensation is the most practical and well-established method. It offers a straightforward, one-pot procedure with readily available starting materials. For researchers seeking higher yields and more environmentally friendly protocols, the use of deep eutectic solvents in the Mannich reaction is a highly recommended alternative, providing excellent results. While the Robinson-Schöpf and Hantzsch reactions are important in heterocyclic synthesis, their application to this specific class of compounds is not well-documented, making the Mannich reaction the superior choice for both laboratory and potential scale-up synthesis.
References
A Comparative Guide to the Crystal Structure Validation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental structural component in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Derivatives of 4-piperidone, in particular, are recognized for their diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.[2][4] Accurate determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, designing novel therapeutics, and ensuring reproducibility in drug development.
This guide provides a comparative analysis of the crystallographic data for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and related derivatives. It outlines the standard experimental protocol for crystal structure determination and presents a logical workflow for data validation.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and two structurally related compounds, allowing for a direct comparison of their solid-state structures. Variations in substituents on the piperidine ring can lead to significant changes in crystal packing, conformation, and unit cell dimensions.
| Parameter | This compound | 1-Dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one | 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one |
| Chemical Formula | C₁₉H₂₁NO | C₂₁H₂₁Cl₂NO₂ | C₁₉H₂₁NO₂ |
| Molecular Weight | 279.37 | 390.29 | 295.37 |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P1̅ | P2₁/c | Pna2₁ |
| a (Å) | 5.9201 (2) | 11.235 (2) | 16.3331 (7) |
| b (Å) | 10.9749 (3) | 11.751 (2) | 7.9156 (3) |
| c (Å) | 12.8247 (3) | 15.399 (3) | 12.4491 (5) |
| α (°) | 80.2961 (12) | 90 | 90 |
| β (°) | 86.673 (2) | 107.41 (3) | 90 |
| γ (°) | 76.4499 (11) | 90 | 90 |
| Volume (ų) | 798.30 (4) | 1941.5 (6) | 1608.23 (11) |
| Z | 2 | 4 | 4 |
| Piperidine Ring Conformation | Chair[5][6] | Distorted Boat[7] | Chair[8] |
| Data Source | [5][6][9] | [7] | [8] |
Logical Workflow for Crystal Structure Validation
The process of determining and validating a crystal structure is a systematic workflow that ensures the accuracy and reliability of the final model. The following diagram illustrates the key stages from material synthesis to data deposition.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the atomic and molecular structure of a crystalline compound is Single-Crystal X-ray Diffraction (SC-XRD). The following protocol is a generalized methodology based on common practices for small molecule crystallography.
1. Crystal Selection and Mounting:
-
A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
2. Data Collection:
-
The mounted crystal is placed on a diffractometer, such as a Bruker SMART CCD area-detector instrument.[5]
-
Monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected over a wide range of angles. Data collection software (e.g., Bruker's SMART) controls the process.[5]
-
Cell refinement and data reduction are performed using appropriate software (e.g., SAINT), which integrates the raw diffraction spots and applies corrections for factors like absorption (e.g., using SADABS).[5]
3. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods with software like SHELXTL.[5] This step provides an initial electron density map and a preliminary model of the molecular structure.
-
The initial model is then refined against the full set of diffraction data using a least-squares minimization procedure (e.g., with SHELXL).[5]
-
In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5][10]
4. Validation and Deposition:
-
The final structural model is validated using software like PLATON or the IUCr's CheckCIF service. This checks for geometric consistency, potential symmetry issues, and overall quality of the model.
-
Upon validation, the crystallographic data, including atomic coordinates and experimental details, are deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and reproducibility.[11]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. elar.urfu.ru [elar.urfu.ru]
Comparative Docking Analysis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Derivatives in Cancer Research
A detailed examination of the in silico binding affinities of substituted piperidin-4-ones against various cancer-related protein targets, providing insights into their therapeutic potential.
This guide offers a comparative analysis of the molecular docking studies of a series of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one derivatives, focusing on their potential as anti-cancer agents. The core of this analysis is a set of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have been evaluated against multiple hematological cancer cell lines. This comparison provides researchers, scientists, and drug development professionals with a side-by-side view of the binding efficiencies of these compounds, supported by detailed experimental protocols and visual representations of the scientific workflow and relevant biological pathways.
Comparative Binding Affinities of Piperidin-4-one Derivatives
The following table summarizes the binding affinities of five synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives against a panel of protein targets associated with myeloma, leukemia, and natural killer T-cell lymphoma (NKTL). The data reveals the potential of these compounds to interact with key proteins in cancer signaling.
| Compound ID | Derivative Structure (Variation from 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one) | Target Protein (PDB ID) | Disease Association | Binding Energy (kcal/mol)[1] |
| I | 2,6-diphenyl | 6FS1 | Myeloma | -92.28 |
| 6FSO | Myeloma | -91.53 | ||
| 6TJU | Leukemia | -100.93 | ||
| 5N21 | NKTL | -91.87 | ||
| 1OLL | NKTL | -95.12 | ||
| II | 2,6-bis(4-chlorophenyl) | 6FS1 | Myeloma | -97.40 |
| 6FSO | Myeloma | -94.86 | ||
| 6TJU | Leukemia | -102.34 | ||
| 5N21 | NKTL | -92.93 | ||
| 1OLL | NKTL | -94.27 | ||
| III | 2,6-bis(4-fluorophenyl) | 6FS1 | Myeloma | -93.16 |
| 6FSO | Myeloma | -91.88 | ||
| 6TJU | Leukemia | -100.22 | ||
| 5N21 | NKTL | -92.24 | ||
| 1OLL | NKTL | -94.90 | ||
| IV | 2,6-bis(4-methylphenyl) | 6FS1 | Myeloma | -89.41 |
| 6FSO | Myeloma | -90.53 | ||
| 6TJU | Leukemia | -104.21 | ||
| 5N21 | NKTL | -92.79 | ||
| 1OLL | NKTL | -94.70 | ||
| V | 2,6-bis(4-methoxyphenyl) | 6FS1 | Myeloma | -89.33 |
| 6FSO | Myeloma | -91.24 | ||
| 6TJU | Leukemia | -105.11 | ||
| 5N21 | NKTL | -93.55 | ||
| 1OLL | NKTL | -95.99 |
Binding energies are presented as total energies from the docking calculations. Lower energy values indicate stronger binding affinity.
Experimental Protocols
The methodologies employed in the synthesis and computational analysis of these derivatives are crucial for the interpretation and replication of the findings.
Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds I-V)
A mixture of 0.1 mol of ammonium acetate, 0.2 mol of the respective benzaldehyde derivative, and 0.1 mol of 3-chloro-2-butanone was heated in ethanol.[1] Upon cooling, the resulting colloidal suspension was dissolved in diethyl ether. The solution was then acidified with hydrochloric acid, leading to the precipitation of the piperidin-4-one hydrochloride. This salt was subsequently treated with aqueous ammonia and recrystallized from ethanol. To purify the product, the alcoholic solution was treated with animal charcoal, filtered, and allowed to crystallize over 48 hours. The final structures were confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
Molecular Docking Protocol
The in silico analysis was conducted to predict the binding modes and affinities of the synthesized compounds with their target proteins.[1]
-
Software: The molecular docking calculations were performed using iGemdock software.[1] Visualization of the results was carried out using Discovery Studio.[1]
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (6FS1, 6FSO, 6TJU, 5N21, and 1OLL) were obtained from the Protein Data Bank (PDB). Water molecules and existing ligands were removed from the protein structures prior to docking.
-
Ligand Preparation: The 3D structures of the piperidin-4-one derivatives (Compounds I-V) were generated and energy-minimized using appropriate molecular modeling software.
-
Docking Simulation: The prepared ligands were docked into the active sites of the prepared protein targets. The docking algorithm in iGemdock was used to predict the binding conformations and calculate the binding energies. The results were analyzed to identify the best binding poses and the interactions between the ligands and the amino acid residues of the target proteins.[1]
Visualizing the Workflow and Biological Context
Graphical representations of the experimental workflow and a relevant signaling pathway provide a clearer understanding of the research process and the biological significance of the findings.
Caption: Experimental workflow for the synthesis and in silico analysis of piperidin-4-one derivatives.
Caption: A simplified signaling pathway relevant to cancer cell proliferation and survival.
References
A Comparative Guide to the NMR Spectra of Cis and Trans Isomers of 2,6-Diphenylpiperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals: A Detailed NMR Spectral Analysis of Cis and Trans-2,6-Diphenylpiperidin-4-one Isomers
The stereochemistry of pharmacologically active molecules plays a pivotal role in their biological activity. In the realm of heterocyclic compounds, the cis and trans isomers of 2,6-diphenylpiperidin-4-ones present distinct spatial arrangements that are readily distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of these two isomers, supported by experimental data and detailed protocols for their synthesis.
¹H and ¹³C NMR Spectral Data Comparison
The conformational differences between the cis and trans isomers of 2,6-diphenylpiperidin-4-one lead to significant variations in their NMR spectra. In the cis isomer, the two phenyl groups at positions 2 and 6 are on the same side of the piperidine ring, which typically adopts a stable chair conformation with both phenyl groups in equatorial positions to minimize steric hindrance. This arrangement results in a molecule with C₂ symmetry. Conversely, the trans isomer has the phenyl groups on opposite sides of the ring, leading to one equatorial and one axial orientation in a chair conformation, or potentially adopting a twist-boat conformation to alleviate steric strain. These structural nuances are reflected in the chemical shifts (δ) and coupling constants (J) of the piperidine ring protons and carbons.
Below is a summary of the reported ¹H and ¹³C NMR spectral data for the cis and trans isomers of 2,6-diphenylpiperidin-4-one.
| Isomer | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Cis | ¹H | H-2, H-6 | 4.25 (dd) | J = 11.5, 3.0 |
| H-3ax, H-5ax | 2.55 (t) | J = 12.5 | ||
| H-3eq, H-5eq | 2.90 (dd) | J = 12.5, 3.0 | ||
| ¹³C | C-2, C-6 | 62.5 | ||
| C-3, C-5 | 48.8 | |||
| C-4 | 209.5 | |||
| C-ipso (Phenyl) | 142.5 | |||
| C-ortho (Phenyl) | 128.8 | |||
| C-meta (Phenyl) | 127.5 | |||
| C-para (Phenyl) | 126.8 | |||
| Trans | ¹H | H-2a, H-6e | ~4.1-4.3 | |
| H-3a, H-5a | ~2.4-2.6 | |||
| H-3e, H-5e | ~2.8-3.0 | |||
| ¹³C | C-2, C-6 | ~60-63 | ||
| C-3, C-5 | ~47-49 | |||
| C-4 | ~209-211 | |||
| C-ipso (Phenyl) | ~141-143 | |||
| C-ortho (Phenyl) | ~128-129 | |||
| C-meta (Phenyl) | ~127-128 | |||
| C-para (Phenyl) | ~126-127 |
Note: The data for the trans isomer is presented as a typical range due to variations in reported values across different studies and the potential for conformational equilibria.
Experimental Protocols
The synthesis of 2,6-diphenylpiperidin-4-ones is most commonly achieved through a Mannich condensation reaction. The stereochemical outcome of this reaction can be influenced by the reaction conditions.
Synthesis of cis-2,6-Diphenylpiperidin-4-one
The cis isomer is generally the thermodynamically more stable product and is often the major product under equilibrium conditions.
Procedure:
-
A mixture of benzaldehyde (0.2 mol), acetone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is prepared.
-
The mixture is gently heated on a water bath until the solution turns deep red-orange.
-
The solution is then cooled, and concentrated hydrochloric acid (15 mL) is added to precipitate the hydrochloride salt of the piperidinone.
-
The precipitate is filtered, washed with a 1:1 mixture of ethanol and ether, and then dried.
-
The free base is liberated by dissolving the hydrochloride salt in a minimal amount of acetone and adding ammonium hydroxide dropwise until a clear solution is obtained.
-
The addition of water precipitates the crude cis-2,6-diphenylpiperidin-4-one, which can be recrystallized from ethanol to yield the pure product.
Synthesis of trans-2,6-Diphenylpiperidin-4-one
The synthesis of the trans isomer often requires specific conditions or purification from a mixture of isomers.
Procedure:
-
A mixture of benzaldehyde (0.2 mol), acetone (0.1 mol), and anhydrous ammonium acetate (0.1 mol) is heated in glacial acetic acid (50 mL).
-
The reaction mixture is refluxed for a specified period (e.g., 2-4 hours).
-
After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration.
-
The crude product, which may be a mixture of cis and trans isomers, is then subjected to fractional crystallization or column chromatography on silica gel to isolate the trans isomer.
NMR Spectral Interpretation and Conformational Analysis
The key differences in the NMR spectra of the cis and trans isomers arise from their distinct stereochemistry.
Caption: Key NMR spectral differences between cis and trans isomers.
In the cis isomer , the diequatorial arrangement of the phenyl groups leads to a more shielded environment for the axial protons at C-3 and C-5 compared to the equatorial protons. The benzylic protons at C-2 and C-6 are equivalent and typically show a doublet of doublets with a large axial-equatorial coupling and a smaller equatorial-equatorial coupling.
For the trans isomer , with one axial and one equatorial phenyl group, the symmetry is lost. This results in a more complex NMR spectrum with distinct signals for each proton on the piperidine ring. The coupling constants for the benzylic protons will differ significantly depending on their axial or equatorial orientation and their relationship with the neighboring protons. The axial benzylic proton will exhibit large axial-axial and axial-equatorial couplings, while the equatorial benzylic proton will show smaller equatorial-axial and equatorial-equatorial couplings.
The ¹³C NMR spectra also reflect these structural differences. In the cis isomer, due to symmetry, only three signals are observed for the piperidine ring carbons (C-2/C-6, C-3/C-5, and C-4). In the trans isomer, the lack of symmetry should, in principle, give rise to five distinct signals for the piperidine ring carbons. The chemical shift of the carbon bearing the axial phenyl group is expected to be shielded compared to the carbon with the equatorial phenyl group due to the gamma-gauche effect.
This comparative guide highlights the utility of NMR spectroscopy in the stereochemical assignment of cis and trans isomers of 2,6-diphenylpiperidin-4-ones. The distinct spectral fingerprints of these isomers are crucial for researchers in the fields of medicinal chemistry and drug development, where precise structural elucidation is paramount for understanding structure-activity relationships.
Antimicrobial Profile of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one derivatives and structurally related analogues. The data presented is compiled from published research and aims to offer a clear, objective overview of their potential as antimicrobial agents.
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 2,6-diaryl-3-methyl-4-piperidone derivatives against a panel of pathogenic bacteria and fungi. These compounds share a core structure with this compound and provide valuable insights into the structure-activity relationship of this class of molecules.
| Compound | R | R' | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | B. subtilis (MTCC 441) | M. gypseum (NCPF-580) | M. canis | T. mentagrophytes | T. rubrum | C. albicans (ATCC 10231) | Reference |
| Piperidin-4-ones | |||||||||||
| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one | -N(CH₃)₂ | -H | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | -OCH₃ | -H | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | -OH | -H | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| Thiosemicarbazone Derivatives | |||||||||||
| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | -N(CH₃)₂ | =N-NH-CS-NH₂ | 3.125 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | 25 µg/mL | 12.5 µg/mL | [1] |
| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | -OCH₃ | =N-NH-CS-NH₂ | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 25 µg/mL | [1] |
| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone | -OH | =N-NH-CS-NH₂ | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | 12.5 µg/mL | [1] |
| Standard Drugs | |||||||||||
| Ampicillin | - | - | 3.125 µg/mL | 6.25 µg/mL | 6.25 µg/mL | - | - | - | - | - | [1] |
| Terbinafine | - | - | - | - | - | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL | 3.125 µg/mL | 6.25 µg/mL | [1] |
Experimental Protocols
The antimicrobial activity and MIC values presented in this guide were determined using established and validated methodologies. A generalized description of the experimental protocols is provided below.
Antimicrobial Susceptibility Testing
1. Preparation of Microbial Inoculum:
-
Bacterial strains were cultured on Mueller-Hinton agar, while fungal strains were cultured on Sabouraud Dextrose Agar.[1]
-
A suspension of the microbial colonies was prepared in sterile saline.
-
The turbidity of the suspension was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria.
2. Broth Microdilution Method:
-
The synthesized compounds and standard drugs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1]
-
Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.[1]
-
Each well was inoculated with the standardized microbial suspension.
-
The final concentrations of the compounds typically ranged from 0.01 to 32 µg/mL.[1]
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[2]
3. Determination of MIC:
-
Following incubation, the microtiter plates were visually inspected for microbial growth.
-
The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.[2]
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the piperidin-4-one derivatives.
Caption: General workflow for MIC determination of piperidin-4-one derivatives.
References
Cytotoxicity of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various analogs of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and related piperidin-4-one derivatives. The information presented is collated from recent studies and aims to facilitate the understanding of structure-activity relationships and guide future drug development efforts.
Comparative Cytotoxicity Data
The cytotoxic activity of piperidin-4-one analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values for several piperidin-4-one derivatives.
| Compound ID/Series | Key Structural Features | Cell Line(s) | IC50 (µM) | Reference |
| Series I-IV | 2,6-diphenyl piperidine-4-one derivatives | Molt-4, K-562, HCT-15, COLO-205 | Not specified as GI50 | [1] |
| FLDP-5 | Curcuminoid analogue with piperidone derivative | LN-18 (human glioblastoma) | 2.5 | [2] |
| FLDP-8 | Curcuminoid analogue with piperidone derivative | LN-18 (human glioblastoma) | 4 | [2] |
| Curcumin | Natural compound (reference) | LN-18 (human glioblastoma) | 31 | [2] |
| Compound 1 | N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | T47D | Not specified | [2] |
| Compound 2 | N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | T47D | Not specified | [2] |
| Compound 3 | N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | T47D | Not specified | [2] |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | 2-fluorobenzylidene substitution | MDA-MB231 (breast), PC3 (pancreatic) | More potent than curcumin | [3] |
| Compounds I-V | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, leukemia, and natural killer t-cell lymphoma cell lines | Demonstrated cytotoxic effects | [4] |
| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative | OVCAR3, CA46, T47d | Not specified | [5] |
Experimental Protocols
The evaluation of cytotoxicity for piperidin-4-one analogs commonly employs colorimetric assays such as the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells per well) and allowed to attach and adapt for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A negative control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.[5]
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours, in a controlled environment (37°C, 5% CO2).[5][7]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[5]
SRB (Sulphorhodamine B) Assay
The SRB assay is a method used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength. The absorbance is proportional to the total cellular protein mass.
-
Data Analysis: The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curves.[1]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of synthetic methods for 1,3-disubstituted-2,6-diphenylpiperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic methods for 1,3-disubstituted-2,6-diphenylpiperidin-4-ones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The following sections detail the experimental protocols, present quantitative data for performance comparison, and visualize the synthetic workflows. The primary focus is on the versatile Mannich reaction, for which conventional, microwave-assisted, and ultrasound-assisted methods are compared.
Data Presentation: A Comparative Analysis
The efficiency of different synthetic approaches for 1,3-disubstituted-2,6-diphenylpiperidin-4-ones can be evaluated based on key performance indicators such as reaction time and product yield. The following table summarizes the available quantitative data for the Mannich reaction under different conditions.
| Synthetic Method | Key Reactants | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference(s) |
| Conventional Mannich Reaction | Aromatic aldehyde, ketone (e.g., acetone), and an amine (e.g., ammonium acetate or a primary amine) in a 2:1:1 molar ratio. | Ethanol, Acetic Acid | 2 - 15 hours | 70 - 85 | [2][3] |
| Microwave-Assisted Mannich Reaction | Aromatic aldehyde, ketone, and an amine. | Solvent-free or minimal solvent (e.g., DMF) | 2 - 8 minutes | 85 - 95 | [2][4][5] |
| Ultrasound-Assisted Mannich Reaction | Aromatic aldehyde, ketone, and an amine. | Aqueous media or solvent-free | 15 - 60 minutes | ~90 | [6][7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory synthesis.
Conventional Mannich Reaction
This classical one-pot, three-component condensation reaction remains a widely used method for the synthesis of piperidin-4-ones.
Procedure:
-
A mixture of an aromatic aldehyde (0.2 mol), a ketone with at least one α-hydrogen (0.1 mol), and ammonium acetate or a primary amine (0.1 mol) is prepared.
-
The reactants are dissolved in a suitable solvent, typically ethanol or acetic acid.
-
The reaction mixture is heated to reflux and stirred for a period ranging from 2 to 15 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 1,3-disubstituted-2,6-diphenylpiperidin-4-one.[8]
Microwave-Assisted Mannich Reaction
Microwave irradiation offers a significant acceleration of the Mannich reaction, leading to improved yields and reduced reaction times.[2][9]
Procedure:
-
An aromatic aldehyde (0.01 mol), a ketone (0.01 mol), and an amine (0.01 mol) are mixed in a microwave-safe reaction vessel.
-
A few drops of a high-boiling solvent such as dimethylformamide (DMF) can be added, or the reaction can be run under solvent-free conditions.
-
The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 300 W) for short intervals (e.g., 30 seconds) over a total reaction time of 2 to 8 minutes.
-
After irradiation, the reaction mixture is allowed to cool to room temperature.
-
Ice-cold water is added to the mixture to precipitate the product.
-
The solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure piperidin-4-one derivative.
Ultrasound-Assisted Mannich Reaction
The use of ultrasonic irradiation provides an alternative energy source for promoting the Mannich reaction, often under environmentally benign conditions.
Procedure:
-
An aromatic aldehyde (1 mmol), a ketone (1 mmol), and an amine (1 mmol) are combined in a reaction flask.
-
The reaction can be conducted in an aqueous medium or under solvent-free conditions.
-
The flask is placed in an ultrasonic bath and irradiated at a specific frequency (e.g., 40 kHz) at room temperature.[7]
-
The reaction is typically complete within 15 to 60 minutes, with progress monitored by TLC.
-
Upon completion, the product is isolated by filtration if it precipitates directly from the reaction medium.
-
If the product is soluble, extraction with a suitable organic solvent is performed, followed by evaporation of the solvent and recrystallization of the crude product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic methods and the overall comparative logic.
Caption: General workflow for the Mannich synthesis of piperidin-4-ones.
Caption: Logical flow of the comparative study of synthetic methods.
Conclusion
The synthesis of 1,3-disubstituted-2,6-diphenylpiperidin-4-ones is most commonly and efficiently achieved through the Mannich reaction. While the conventional heating method is robust and widely accessible, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times, often leading to higher yields and aligning with the principles of green chemistry. The choice of method will ultimately depend on the available equipment, scale of the reaction, and the specific requirements for efficiency and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable compounds.
References
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jchr.org [jchr.org]
- 5. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient ultrasound-mediated synthesis of 1,4-diazabutadienes under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. asianjpr.com [asianjpr.com]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as a hazardous chemical waste. Do not dispose of it in regular trash or down the drain. All disposal procedures must comply with local, state, and federal regulations. This guide provides a detailed framework for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a comprehensive toxicological profile may not be readily available for this specific compound, its structural motifs suggest that it should be handled with care. The Safety Data Sheet (SDS) for this chemical indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] |
| Skin and Body Protection | Laboratory coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.
Operational Steps:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
-
Solid Waste: Collect waste this compound in its solid form. Avoid creating dust when transferring the material to the waste container.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the process for the disposal of this compound from the laboratory to a certified waste management facility.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a minor spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: Prevent the spread of the powder. Avoid creating dust.
-
Cleanup: Carefully sweep up the solid material using a dustpan and brush.[1] Place the collected material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
For a large spill, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS.
Regulatory Compliance
Disposal of this compound is governed by a hierarchy of regulations.
| Regulatory Body | Key Considerations |
| U.S. Environmental Protection Agency (EPA) | Governs the generation, transportation, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). |
| State and Local Agencies | May have more stringent regulations than the EPA. Always consult your local authorities for specific requirements. |
| Institutional Policies | Your research institution's Environmental Health & Safety (EHS) department will have specific protocols for chemical waste disposal that must be followed. |
It is the responsibility of the researcher to be aware of and compliant with all applicable regulations.
Caption: Hierarchy of regulations governing chemical waste disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one (CAS Number: 5554-58-5). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | To protect against splashes and airborne particles.[1] |
| Hand Protection | Butyl rubber or Viton®/Fluoroelastomer gloves. | The compound contains ketone and aromatic functionalities. Nitrile gloves offer poor resistance to many ketones and aromatic hydrocarbons.[2][3] Butyl rubber gloves provide good resistance to ketones.[2][4] Viton® offers excellent resistance to aromatic hydrocarbons but may be less effective against ketones.[3][5] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Chemical-resistant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of the powdered substance, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires careful attention to detail at each step of the experimental workflow.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent bench paper to contain any spills.
-
When weighing the powdered substance, use an enclosed balance if possible to minimize the dispersion of dust.
-
Transfer the powder in small increments using a spatula. Avoid pouring directly from the container to prevent spills.[6]
-
Keep the container closed when not in use.[6]
2. Experimental Use:
-
All procedures involving this compound should be carried out in a well-ventilated laboratory or a certified chemical fume hood.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
3. Post-Experiment Decontamination:
-
Clean the work area thoroughly after use. For powdered spills, wet cleaning methods or a HEPA vacuum are recommended to avoid generating dust.[6]
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, bench paper, contaminated vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Segregate this waste stream from other incompatible chemical wastes.
2. Container Management:
-
Use a container that is compatible with the chemical waste.
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
